Acetyl-D-Homophenylalanine
Description
Hydrochloric acid, also known as HCl or hydrochloride, belongs to the class of inorganic compounds known as halogen hydrides. These are inorganic compounds in which the heaviest atom bonded to a hydrogen atom is a halogen. Hydrochloric acid is a potentially toxic compound.
At room temperature, hydrogen chloride is a colorless to slightly yellow, corrosive, nonflammable gas that is heavier than air and has a strong irritating odor. On exposure to air, hydrogen chloride forms dense white corrosive vapors. Hydrogen chloride can be released from volcanoes. Hydrogen chloride has many uses, including cleaning, pickling, electroplating metals, tanning leather, and refining and producing a wide variety of products. Hydrogen chloride can be formed during the burning of many plastics. Upon contact with water, it forms hydrochloric acid. Both hydrogen chloride and hydrochloric acid are corrosive.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZAOFOKXXEOB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384357 | |
| Record name | Acetyl-D-Homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63393-59-9 | |
| Record name | Acetyl-D-Homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foreword: The Strategic Value of Non-Canonical Amino Acids
An In-depth Technical Guide to the Synthesis and Properties of Acetyl-D-Homophenylalanine
In the landscape of modern drug discovery and peptide engineering, the deliberate incorporation of non-canonical amino acids has transitioned from a niche academic pursuit to a cornerstone of rational molecular design. These tailored building blocks offer a powerful toolkit to modulate the pharmacological profile of therapeutic candidates, enhancing properties such as metabolic stability, receptor affinity, and oral bioavailability. Among these, Acetyl-D-Homophenylalanine, a derivative of the non-proteinogenic amino acid D-homophenylalanine, stands out. Its unique structure—featuring an extended phenylbutyl side chain and the unnatural D-chiral configuration—provides a distinct steric and conformational profile that is invaluable for designing novel peptides and small molecule inhibitors.[1][2] This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of Acetyl-D-Homophenylalanine, grounded in established chemical principles and field-proven methodologies.
Physicochemical and Structural Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its application. Acetyl-D-Homophenylalanine is characterized by the following key identifiers and properties, which dictate its handling, reactivity, and analytical behavior.
| Property | Value | Source |
| IUPAC Name | (2R)-2-acetamido-4-phenylbutanoic acid | [3] |
| CAS Number | 63393-59-9 | [3][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [3][4] |
| Molecular Weight | 221.25 g/mol | [3] |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Melting Point | Data not consistently available; varies with purity | N/A |
| Solubility | Soluble in methanol, ethanol; limited solubility in water | General knowledge |
| Optical Rotation | Specific rotation is a key parameter for enantiomeric purity | N/A |
Synthesis Strategy: A Chemoenzymatic Approach
The synthesis of an enantiomerically pure N-acetylated D-amino acid is a non-trivial challenge that demands a stereoselective strategy. Direct asymmetric synthesis can be complex and costly. Therefore, the most robust and industrially scalable approach is the kinetic resolution of a racemic precursor using a stereospecific enzyme. This chemoenzymatic pathway leverages a straightforward chemical acetylation followed by a highly selective enzymatic hydrolysis step.
Workflow Overview
The synthesis is logically divided into three primary stages: synthesis of the racemic precursor, enzymatic resolution to isolate the desired D-enantiomer, and finally, rigorous purification and characterization.
Caption: Chemoenzymatic synthesis workflow for Acetyl-D-Homophenylalanine.
Stage 1: Synthesis of Racemic N-Acetyl-D,L-Homophenylalanine
Causality: The first step involves protecting the amino group of the racemic D,L-homophenylalanine via acetylation. Acetic anhydride is the reagent of choice due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed. The reaction is typically performed in a glacial acetic acid solvent to ensure miscibility and facilitate the reaction.[5]
Experimental Protocol:
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add D,L-Homophenylalanine (1 equiv.) and glacial acetic acid (5-10 volumes).
-
Reagent Addition: Cool the resulting slurry to 0-5°C in an ice bath. Add acetic anhydride (1.1-1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Add water to the residue and stir. The product, N-Acetyl-D,L-Homophenylalanine, will often precipitate.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acetic acid and unreacted starting material, and dry under vacuum. The yield is typically >90%.
Stage 2: Enzymatic Kinetic Resolution
Causality and Trustworthiness: This step is the core of the stereoselective synthesis and is a self-validating system. We employ an L-aminoacylase, an enzyme that exhibits high stereospecificity for hydrolyzing the N-acetyl group from L-amino acids while leaving the D-enantiomer untouched.[6][7] This biological catalysis operates under mild pH and temperature conditions, which prevents racemization of the chiral centers and minimizes byproduct formation, ensuring a clean and efficient resolution. The trustworthiness of this protocol lies in the inherent specificity of the enzyme; if the reaction proceeds, it is a near certainty that the unreacted N-acetylated compound is the D-enantiomer.
Caption: Principle of enzymatic kinetic resolution.
Experimental Protocol:
-
Solution Preparation: Suspend N-Acetyl-D,L-Homophenylalanine in deionized water. Adjust the pH to 7.5-8.0 using a dilute aqueous solution of NaOH or LiOH. This pH is optimal for most commercial L-aminoacylases and ensures the substrate is fully dissolved.
-
Enzyme Addition: Warm the solution to 37°C. Add L-aminoacylase (e.g., from Aspergillus oryzae, typically sold by activity units, U). The exact amount depends on the desired reaction time and substrate concentration.
-
Incubation: Maintain the reaction at 37°C and pH 7.5-8.0 (using a pH-stat or periodic manual adjustment) for 12-24 hours. The progress is monitored by measuring the formation of the free L-amino acid via HPLC. The reaction is complete when ~50% conversion is achieved.
-
Enzyme Deactivation: Once the reaction is complete, deactivate the enzyme by heating the solution to 80°C for 15 minutes or by adding a denaturing solvent.
Stage 3: Purification and Isolation
Causality: The separation of the unreacted N-Acetyl-D-Homophenylalanine from the newly formed L-Homophenylalanine is based on their differential solubility at varying pH levels. At an acidic pH, the free amino group of L-Homophenylalanine becomes protonated (-NH₃⁺), making it more soluble in the aqueous phase, while the N-acetylated D-form, which lacks a free amino group, is less polar and will precipitate.
Experimental Protocol:
-
Acidification: After enzyme deactivation, cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~2.
-
Precipitation: Upon acidification, a white precipitate of N-Acetyl-D-Homophenylalanine will form. Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, acidic water (pH 2) to remove any co-precipitated salts or L-Homophenylalanine.
-
Drying: Dry the purified N-Acetyl-D-Homophenylalanine in a vacuum oven at 40-50°C.
-
Recovery (Optional but Recommended): The acidic filtrate contains L-Homophenylalanine hydrochloride. This can be neutralized, re-acetylated, and racemized for recycling to improve the overall process economy, a common practice in industrial synthesis.[8]
Analytical Characterization for Quality Control
Validation of the final product's identity, purity, and stereochemical integrity is paramount. A multi-pronged analytical approach is required.
Identity and Purity Assessment
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation | The spectra should show characteristic peaks corresponding to the acetyl group, the phenyl ring, and the aliphatic chain protons and carbons. |
| Mass Spectrometry | Molecular weight verification | A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ at m/z ≈ 222.11 or 220.10, respectively. |
| Reverse-Phase HPLC | Chemical purity assessment | A single major peak, indicating >98% purity, is typically required for research and development applications. |
Enantiomeric Purity Determination
Causality: Enantiomeric excess (e.e.) is the most critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement. The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification.[9][10]
Protocol: Chiral HPLC Analysis
-
Column: Use a column with a chiral stationary phase, such as one based on cyclodextrin, polysaccharide derivatives (e.g., Chiralpak series), or Pirkle-type phases.
-
Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier, depending on the column chemistry.
-
Sample Preparation: Dissolve a small amount of the synthesized Acetyl-D-Homophenylalanine in the mobile phase. Also prepare a standard of the racemic N-Acetyl-D,L-Homophenylalanine to confirm the peak identities.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the D- and L-enantiomers using the formula: e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] × 100.
-
System Validation: A successful resolution should yield an e.e. of >99% for the purified D-enantiomer.
Applications in Drug Development and Research
Acetyl-D-Homophenylalanine is not merely a chemical curiosity; it is a strategic building block with proven applications.
-
Peptide and Peptidomimetic Synthesis: Its primary use is as a component in peptide synthesis.[2][11] The N-acetyl group serves as a stable protecting group for the N-terminus. The D-configuration confers resistance to degradation by common proteases, which preferentially cleave L-amino acid peptide bonds, thus extending the in vivo half-life of peptide-based drugs.
-
Small Molecule Inhibitors: Derivatives of homophenylalanine are key components in various small molecule therapeutics. Notably, β-homophenylalanine derivatives have been designed as potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[12] The extended side chain of homophenylalanine allows for unique interactions within the active site of target enzymes, potentially leading to improved potency and selectivity.[1]
-
Biochemical Probes: In fundamental research, it can be incorporated into synthetic peptides used as probes to study enzyme-substrate interactions, protein folding mechanisms, and signal transduction pathways.[2]
Conclusion
The chemoenzymatic synthesis of Acetyl-D-Homophenylalanine represents a classic and highly effective convergence of chemical synthesis and biocatalysis. This approach provides a reliable and scalable route to an enantiomerically pure, non-canonical amino acid that is of significant value to medicinal chemists and drug development professionals. Its unique structural features offer a means to overcome common challenges in drug design, such as poor metabolic stability and target selectivity. As the demand for more sophisticated and durable therapeutics continues to grow, the strategic application of building blocks like Acetyl-D-Homophenylalanine will undoubtedly play an increasingly vital role.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2802420, Acetyl-D-Homophenylalanine. PubChem. [Link]
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Soriano-Maldonado, P., et al. (2015). Chiral HPLC chromatogram showing commercial D,Lhomophenylalanine... ResearchGate. [Link]
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Wakayama, M., & Sakai, K. (2010). Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). D-Homophenylalanine: A Key Pharmaceutical Intermediate in Drug Discovery. Inno Pharmchem. [Link]
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Regla, I., et al. (2004). Enzymatic resolution of N-acetyl-homophenylalanine with mammalian kidney acetone powders. ResearchGate. [Link]
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Zheng, R., et al. (2014). Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PMC - NIH. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101184, (-)-N-Acetylphenylalanine. PubChem. [Link]
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Chem-Impex. (n.d.). Acetyl-D-homophenylalanine. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101184, (-)-N-Acetylphenylalanine. PubChem. [Link]
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Xia, Y., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Publications. [Link]
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Grembecka, J., et al. (2013). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. PMC - NIH. [Link]
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Overby, L. R., & Ingersoll, A. W. (1952). The Resolution of Amino Acids. I. Phenylalanine and Valine. Journal of the American Chemical Society. [Link]
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Denizli, A., et al. (2017). Preparation of imprinted cryogel cartridge for chiral separation of l-phenylalanine. Artificial Cells, Nanomedicine, and Biotechnology. [Link]
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Wu, M., et al. (2011). Chemoenzymatic Synthesis of N-Acetyl-d-Neuraminic Acid from N-Acetyl-d-Glucosamine by Using the Spore Surface-Displayed N-Acetyl-d-Neuraminic Acid Aldolase. Applied and Environmental Microbiology. [Link]
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Al-Rimawi, F., & Kharoaf, M. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
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D'Aniello, A., et al. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC - PubMed Central. [Link]
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An In-depth Technical Guide to Acetyl-D-Homophenylalanine: Synthesis, Characterization, and Therapeutic Potential
Abstract: Non-proteinogenic amino acids and their derivatives represent a burgeoning field in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of Acetyl-D-Homophenylalanine, a modified non-proteinogenic amino acid. Although not extensively documented in existing literature, its synthesis and potential significance can be extrapolated from established principles of organic chemistry and pharmacology. This document serves as a foundational resource for researchers, outlining the rationale for its design, detailed methodologies for its synthesis and characterization, and a discussion of its prospective therapeutic applications.
Introduction and Scientific Rationale
Homophenylalanine, an amino acid with a side chain one methylene group longer than phenylalanine, is a key chiral building block for synthesizing various pharmaceutical agents, including angiotensin-converting enzyme (ACE) inhibitors[1]. The D-enantiomer, D-Homophenylalanine (D-Hphe), is of particular interest as the incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, thereby enhancing bioavailability and therapeutic efficacy.
The modification of D-Hphe via N-acetylation to form Acetyl-D-Homophenylalanine is a strategic choice in drug design. N-acetylation is a common biochemical reaction that can profoundly alter the physicochemical properties of a molecule[2][3]. This modification offers several potential advantages:
-
Enhanced Stability: N-acetylation can protect peptides from degradation by aminopeptidases, increasing their in vivo half-life[4].
-
Increased Lipophilicity: The addition of an acetyl group neutralizes the positive charge of the α-amino group at physiological pH, which can increase the molecule's hydrophobicity and ability to cross cellular membranes[3][5].
-
Altered Biological Activity: Acetylation can modulate the interaction of the parent molecule with its biological target, potentially leading to improved potency or a novel mechanism of action. The process can essentially turn the parent amino acid into a prodrug, with the acetyl group being cleaved once inside the cell[6].
-
Improved Pharmacokinetics: Studies on other N-acetylated amino acids, such as N-acetylcysteine (NAC), have shown that this modification can lead to higher plasma concentrations and bioavailability compared to the parent compound[7].
Given these advantages, Acetyl-D-Homophenylalanine emerges as a compound of significant interest for the development of novel therapeutics, particularly in areas where sustained biological activity and improved cell permeability are desired.
Synthesis and Purification
The synthesis of Acetyl-D-Homophenylalanine can be achieved through a straightforward N-acylation of the parent amino acid, D-Homophenylalanine.
Synthesis of the Precursor: D-Homophenylalanine
D-Homophenylalanine (CAS 82795-51-5) is a commercially available compound[8][9]. However, for research purposes, it can also be synthesized. Enzymatic synthesis methods are often preferred for their high stereoselectivity, producing the D-enantiomer with high purity (>99% enantiomeric excess)[10]. One such method involves the reductive amination of the corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid, using an engineered D-amino acid dehydrogenase[10].
N-Acetylation of D-Homophenylalanine
The N-acetylation of D-Homophenylalanine is typically performed using acetic anhydride or acetyl chloride as the acylating agent under basic conditions, a classic reaction often referred to as Schotten-Baumann acetylation[11].
-
Dissolution: Dissolve D-Homophenylalanine (1 equivalent) in an aqueous solution (e.g., water or a mixture of water and a miscible organic solvent like tert-Butanol) containing a base such as sodium hydroxide or sodium acetate (1.1 to 1.5 equivalents)[12][13].
-
Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.0 to 1.1 equivalents) dropwise while vigorously stirring to maintain a basic pH[11]. The reaction is typically rapid, often completing within minutes to a few hours[14].
-
Quenching and Acidification: After the reaction is complete (monitored by TLC or LC-MS), carefully acidify the reaction mixture with a mineral acid like HCl to a pH of approximately 2-3. This protonates the carboxylic acid and precipitates the N-acetylated product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[12]. Further purification can be achieved by recrystallization or column chromatography.
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Figure 1: Simplified reaction mechanism for N-acetylation.Physicochemical Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Acetyl-D-Homophenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the acetyl methyl protons (CH₃) typically around δ 1.9-2.1 ppm. Other signals will correspond to the α-proton, the diastereotopic β- and γ-protons, and the aromatic protons of the phenyl ring[15][16][17].
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the acetyl group and the carboxylic acid, in addition to the carbons of the amino acid backbone and the phenyl ring[15].
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment)[15][16].
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Integrate the signals and assign the chemical shifts to the corresponding nuclei in the molecule's structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. A reverse-phase (RP-HPLC) method is typically employed.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[18].
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is common for separating N-acyl amino acids[18][19].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-220 nm, where the amide bond absorbs[18].
-
Quantification: Purity is determined by the relative peak area of the product compared to any impurities.
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// Edge Definitions start -> dissolve; dissolve -> inject; inject -> separate; separate -> detect; detect -> analyze; analyze -> end; }
Figure 2: General workflow for RP-HPLC purity analysis.Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected mass would correspond to the molecular formula C₁₂H₁₅NO₃.
Data Summary: Expected Physicochemical Properties
| Property | Expected Value/Observation | Analytical Method |
| Molecular Formula | C₁₂H₁₅NO₃ | MS |
| Molecular Weight | 221.25 g/mol | MS |
| ¹H NMR | Singlet ~2.0 ppm (acetyl CH₃) | NMR |
| Purity | >95% | HPLC |
| Appearance | White to off-white solid | Visual Inspection |
Prospective Significance and Therapeutic Applications
The unique properties conferred by N-acetylation suggest that Acetyl-D-Homophenylalanine could be a valuable building block or a standalone therapeutic agent.
As a Building Block for Peptidomimetics
Incorporating Acetyl-D-Homophenylalanine into peptide sequences could yield peptidomimetics with enhanced stability and cell permeability. This is particularly relevant for developing inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-4), where homophenylalanine derivatives have already shown promise[20][21]. The acetyl cap would prevent N-terminal degradation, a common issue with peptide-based drugs.
Potential as a Standalone Therapeutic Agent
N-acetylated amino acids themselves can possess therapeutic properties. For instance, N-acetyl-DL-leucine is used to treat vertigo and is being investigated for other neurological disorders[5]. The mechanism is thought to involve improved transport into the central nervous system via monocarboxylate transporters, followed by intracellular de-acetylation to release the active amino acid[6].
Similarly, Acetyl-D-Homophenylalanine could act as a prodrug, delivering D-Homophenylalanine more efficiently to target tissues. D-amino acids and their derivatives are being explored for a range of applications, from antibacterial agents to modulators of neurotransmission. Therefore, Acetyl-D-Homophenylalanine warrants investigation in models of:
-
Neurological Disorders: To assess its ability to cross the blood-brain barrier and modulate neuronal function.
-
Oncology: As a component of peptide-drug conjugates for targeted delivery of cytotoxic agents.
-
Metabolic Diseases: Building on the known role of homophenylalanine derivatives as DPP-4 inhibitors for the treatment of type 2 diabetes[21].
Conclusion and Future Directions
Acetyl-D-Homophenylalanine represents a logically designed, synthetically accessible molecule with considerable, albeit underexplored, therapeutic potential. This guide provides the foundational knowledge for its synthesis, purification, and characterization. The true significance of this compound will be unveiled through rigorous biological evaluation. Future research should focus on in vitro and in vivo studies to elucidate its pharmacokinetic profile, mechanism of action, and efficacy in relevant disease models. The exploration of such novel non-proteinogenic amino acid derivatives is a critical endeavor in the continuous search for more effective and stable therapeutic agents.
References
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PubMed Central. (n.d.). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Retrieved from [Link]
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BioInsights. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
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(n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
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CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
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PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved from [Link]
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ACS Publications. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Retrieved from [Link]
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MDPI. (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link]
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MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]
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Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
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NIH. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Retrieved from [Link]
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PubChem. (n.d.). D-Homophenylalanine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
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(n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]
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NIH. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]
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PubMed. (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
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PubChem. (n.d.). Boc-D-homophenylalanine. Retrieved from [Link]
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NIH. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Retrieved from [Link]
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(n.d.). 1H and 12C NMR spectra of some amino acids. Retrieved from [Link]
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Wikipedia. (n.d.). N-terminal acetylation. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Retrieved from [Link]
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NIH. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Retrieved from [Link]
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(n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Retrieved from [Link]
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ACS Publications. (n.d.). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-C. Retrieved from [Link]
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BioIVT. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. Retrieved from [Link]
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MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]
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(n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
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Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov. Retrieved from [Link]
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NIH. (n.d.). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Retrieved from [Link]
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(n.d.). Exploring D-Homophenylalanine: Properties, Applications, and Supplier Insights. Retrieved from [Link]
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PubMed. (n.d.). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Retrieved from [Link]
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An In-Depth Technical Guide to Acetyl-D-Homophenylalanine: Supplier Qualification and Purity Assessment
Introduction
Acetyl-D-Homophenylalanine, chemically known as (2R)-2-acetamido-4-phenylbutanoic acid, is a non-proteinogenic amino acid derivative.[1] Its structure, featuring an additional methylene group in the side chain compared to its analog N-Acetyl-D-phenylalanine, imparts unique conformational properties. This makes it a valuable building block in peptide synthesis and drug development, where it can be used to design peptides and peptidomimetics with enhanced stability, modified receptor affinity, and improved pharmacokinetic profiles.[2]
The success of research and development activities hinges on the quality of starting materials. For a chiral molecule like Acetyl-D-Homophenylalanine, sourcing from a reliable supplier and rigorously verifying its purity are not mere procedural steps; they are foundational to ensuring experimental reproducibility, therapeutic efficacy, and safety. This guide provides a comprehensive framework for qualifying suppliers and establishing robust purity standards for Acetyl-D-Homophenylalanine, tailored for researchers, scientists, and drug development professionals.
Part 1: Supplier Qualification - A Framework for Sourcing High-Quality Material
The supplier landscape for specialized chemicals like Acetyl-D-Homophenylalanine ranges from large catalog distributors to specialized custom synthesis laboratories. Selecting the right partner requires a systematic evaluation of their technical capabilities and quality systems.
Key Supplier Qualification Criteria
-
Comprehensive Technical Documentation: A reputable supplier must provide a complete technical package. The cornerstone is the Certificate of Analysis (CofA) , which should be lot-specific and detail the results of all quality control tests. Beyond the CofA, request a Material Safety Data Sheet (MSDS) and, for advanced applications, a summary of the synthetic route to anticipate potential process-related impurities.
-
Demonstrable Analytical Expertise: The supplier should have in-house capabilities to perform the analyses listed on their CofA. This includes not only standard techniques like HPLC for purity assay but also specialized methods like chiral chromatography to confirm enantiomeric excess.
-
Quality Management System (QMS): For research applications, an ISO 9001 certification provides a baseline of quality assurance. For preclinical and clinical development, suppliers must adhere to Good Manufacturing Practice (GMP) standards.
-
Supply Chain Transparency and Consistency: The supplier should be able to ensure batch-to-batch consistency. This is a critical factor for long-term studies and drug development programs where reproducibility is paramount.
Supplier Qualification Workflow
The process of qualifying a supplier can be visualized as a multi-step workflow, ensuring that all critical aspects are evaluated before purchase and use.
Sources
An In-depth Technical Guide to Acetyl-D-homophenylalanine (CAS 63393-59-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-D-homophenylalanine, registered under CAS number 63393-59-9, is a non-canonical amino acid derivative of significant interest in modern medicinal chemistry and drug development. As a D-enantiomer with an extended hydrophobic side chain, it serves as a sophisticated building block for designing peptides and peptidomimetics with enhanced stability, bioavailability, and unique biological activities. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications, with a focus on its role in developing novel therapeutics, including Angiotensin-Converting Enzyme (ACE) inhibitors and potential neuroprotective agents. By synthesizing chemical principles with practical applications, this document aims to equip researchers with the foundational knowledge required to effectively utilize this versatile molecule in their discovery and development pipelines.
Core Molecular Identity and Physicochemical Properties
Acetyl-D-homophenylalanine is systematically known as (2R)-2-acetamido-4-phenylbutanoic acid. The presence of the D-amino acid configuration is a key structural feature, offering inherent resistance to enzymatic degradation by common proteases, which preferentially recognize L-amino acids[1][2][3]. The "homo" designation indicates an additional methylene group in the side chain compared to its parent amino acid, phenylalanine, extending the hydrophobic phenylbutyl group. This modification significantly influences its steric and hydrophobic profile, which is crucial for molecular recognition and binding interactions.
Table 1: Physicochemical and Computed Properties of Acetyl-D-homophenylalanine
| Property | Value | Source(s) |
| CAS Number | 63393-59-9 | [1][4][5] |
| Molecular Formula | C₁₂H₁₅NO₃ | [4][5] |
| Molecular Weight | 221.25 g/mol | [4][5] |
| IUPAC Name | (2R)-2-acetamido-4-phenylbutanoic acid | [5] |
| Synonyms | Ac-D-Hph-OH, Ac-D-HomoPhe-OH | [4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 174-179 °C | [4] |
| Purity | Typically >99% by HPLC | [4] |
| XLogP3 (Computed) | 1.5 | [5] |
| Storage Conditions | 0-8 °C, Keep dry | [4] |
Spectroscopic Characterization
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~1.8-2.0 ppm), multiplets for the aliphatic side-chain protons (-CH₂-CH₂-), a multiplet for the alpha-proton (-CH-), a broad singlet for the amide proton (-NH-), and multiplets in the aromatic region (7.1-7.3 ppm) for the phenyl group protons. The carboxylic acid proton would appear as a very broad singlet at the downfield end of the spectrum (>10 ppm).
-
¹³C NMR: Key signals would be present for the acetyl methyl carbon, the aliphatic side-chain carbons, the alpha-carbon, the phenyl carbons, the acetyl carbonyl carbon, and the carboxylic acid carbonyl carbon.
Strategic Applications in Drug Design and Development
The unique structural attributes of Acetyl-D-homophenylalanine—its D-configuration and extended hydrophobic side chain—make it a valuable tool for addressing common challenges in peptide-based drug design.
Enhancing Peptide Stability and Bioavailability
A primary obstacle for peptide therapeutics is their rapid degradation by endogenous proteases and poor membrane permeability. The incorporation of D-amino acids, such as Acetyl-D-homophenylalanine, is a field-proven strategy to overcome this limitation[1][2][6].
-
Causality of Enhanced Stability: Proteolytic enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. The D-configuration at the alpha-carbon of an incorporated residue disrupts the required stereochemistry for enzyme recognition and binding, rendering the adjacent peptide bonds resistant to cleavage. This significantly increases the peptide's in vivo half-life[1][2].
-
Impact on Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides containing D-amino acids exhibit improved oral and systemic bioavailability[1]. The hydrophobic nature of the homophenylalanine side chain can also facilitate membrane transit, further enhancing cellular uptake[7][8].
Mechanism-Driven Applications
Angiotensin-Converting Enzyme (ACE) Inhibitors
L-homophenylalanine is a known precursor in the synthesis of several ACE inhibitors (e.g., Enalapril, Ramipril). The efficacy of ACE inhibitors relies on their ability to bind to the active site of the enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II[9][[“]].
-
Structural Rationale for Inhibition: The active site of ACE contains hydrophobic pockets. The extended phenylbutyl side chain of a homophenylalanine residue can engage in more extensive hydrophobic interactions within these pockets compared to a standard phenylalanine residue[7][11][12][13]. This enhanced interaction can contribute to a higher binding affinity and more potent inhibition. While most clinically used ACE inhibitors are L-amino acid derivatives, the incorporation of a D-homophenylalanine analog could be explored to create inhibitors with longer duration of action due to increased proteolytic stability.
Diagram 1: Role of Hydrophobic Interactions in ACE Inhibition This diagram illustrates the conceptual binding of an inhibitor containing a homophenylalanine residue within the hydrophobic pocket of the ACE active site.
Caption: Conceptual binding of a homophenylalanine-containing inhibitor in the ACE active site.
Neuroprotective Agents for Neurological Disorders
Derivatives of phenylalanine have been investigated for their neuroprotective properties, often linked to the modulation of excitatory neurotransmission[14]. Over-activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key mechanism of neuronal damage (excitotoxicity) in ischemic stroke and other neurodegenerative conditions[15][16][17].
-
Hypothesized Mechanism of Action: Some phenylalanine derivatives act as antagonists at glutamate receptors, competitively blocking the binding of glutamate and preventing the excessive calcium influx that triggers cell death pathways[[“]][14][16]. The specific structure of Acetyl-D-homophenylalanine, with its bulky hydrophobic side chain, could confer potent antagonistic activity at these receptors. While direct evidence for this specific molecule is emerging, the rationale is based on established structure-activity relationships for this class of compounds[14]. The D-configuration would also ensure the agent's persistence in the central nervous system, a critical factor for therapeutic efficacy.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure Acetyl-D-homophenylalanine typically involves two key stages: the synthesis of the racemic N-acetyl-DL-homophenylalanine and subsequent chiral resolution to isolate the desired D-enantiomer.
Protocol 1: Synthesis of Racemic N-Acetyl-DL-homophenylalanine
This procedure is based on the standard N-acetylation of an amino acid using acetic anhydride. The starting material, DL-homophenylalanine, can be synthesized from precursors like 2-oxo-4-phenylbutanoic acid[18].
Methodology:
-
Dissolution: Dissolve DL-homophenylalanine in glacial acetic acid.
-
Acetylation: Add acetic anhydride to the solution. The reaction is typically exothermic. Maintain the temperature within a controlled range (e.g., 60-120 °C) and stir for several hours.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Isolation: Upon completion, the product can often be isolated by evaporating the solvent under reduced pressure. The resulting N-acetyl-DL-homophenylalanine is obtained as a solid or melt and can often be used in the next step with high purity (>95%) without extensive aqueous workup[16].
Protocol 2: Enzymatic Chiral Resolution
Enzymatic resolution is a highly efficient and stereospecific method for separating enantiomers. It utilizes an aminoacylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.
Methodology:
-
Substrate Preparation: Prepare an aqueous solution of N-acetyl-DL-homophenylalanine and adjust the pH to the optimal range for the chosen aminoacylase (typically pH 7.0-7.5) using a base like sodium hydroxide[6].
-
Enzymatic Reaction: Add the aminoacylase enzyme (e.g., from Aspergillus oryzae) to the solution. A metal cofactor, such as Co²⁺, may be required for optimal enzyme activity. Incubate the mixture at the optimal temperature (e.g., 37-50 °C) with gentle agitation for a duration determined by enzyme activity and substrate concentration.
-
Separation: After the reaction, the mixture will contain L-homophenylalanine and unreacted N-acetyl-D-homophenylalanine. The significant difference in solubility and charge between the free amino acid (L-form) and the acetylated amino acid (D-form) at a given pH allows for their separation.
-
Acidify the solution (e.g., with HCl to pH ~2-3). This will protonate the L-homophenylalanine and precipitate the less soluble N-acetyl-D-homophenylalanine.
-
-
Isolation and Purification:
-
Filter the mixture to collect the precipitated N-acetyl-D-homophenylalanine.
-
Wash the solid with cold water to remove residual L-homophenylalanine hydrochloride.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Diagram 2: Workflow for Synthesis and Resolution This diagram outlines the key steps from the racemic amino acid to the purified D-enantiomer.
Caption: General workflow for the synthesis and enzymatic resolution of Acetyl-D-homophenylalanine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Acetyl-D-homophenylalanine can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. Due to its non-natural structure, certain optimizations may be required.
Protocol 3: Manual Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle for adding Acetyl-D-homophenylalanine (or any Fmoc-protected amino acid) to a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide peptides)
-
Fmoc-D-homophenylalanine (N-terminally protected version for synthesis)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
Methodology:
-
Resin Swelling: Place the resin in a reaction vessel and swell with DMF for 30 minutes. Drain the solvent.
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.
-
Repeat with a second 15-minute treatment of 20% piperidine/DMF.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-homophenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Note: Steric hindrance from the bulky side chain may necessitate longer coupling times or the use of stronger coupling reagents.
-
-
Washing: After coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative ninhydrin test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling.
-
Iteration: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Safety and Handling
Acetyl-D-homophenylalanine should be handled by qualified individuals trained in laboratory procedures. Based on safety data for the parent compound D-homophenylalanine, the following precautions should be observed:
-
GHS Hazard Statements (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[19].
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
Acetyl-D-homophenylalanine is more than a simple amino acid derivative; it is an enabling tool for rational drug design. Its D-configuration provides a crucial defense against proteolysis, while its extended hydrophobic side chain offers opportunities for enhanced binding affinity and specific molecular interactions. These properties are particularly valuable in the development of next-generation peptide-based therapeutics for challenging targets in cardiovascular disease and neurology. The synthetic and purification methodologies, though requiring careful execution of chiral resolution, are well-established and accessible. As the demand for more stable and potent peptide drugs continues to grow, the strategic incorporation of specialized building blocks like Acetyl-D-homophenylalanine will undoubtedly play a pivotal role in advancing the frontiers of pharmaceutical science.
References
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INDOFINE Chemical Company, Inc. ACETYL-D-HOMOPHENYLALANINE | 63393-59-9.
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Paliwal, S. et al. Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs. PubMed, (2021-01-19).
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ResearchGate. The synthesis of L-(+)-homophenylalanine hydrochloride | Request PDF. (2025-08-07).
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ChemicalBook. N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum.
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PubChem, National Institutes of Health. Acetyl-D-Homophenylalanine | C12H15NO3 | CID 2802420.
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Acharya, K. R. et al. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. PMC, (2024-08-28).
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Corradi, V. et al. Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat. The FEBS Journal, (2022-06-16).
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Jiang, J. et al. (a) Schematic illustration of the elongated hydrophobic side-chains leading to formation of polypeptide helixes with unprecedented stability. ResearchGate.
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Zielenkiewicz, P. et al. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies. MDPI, (2022-01-27).
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Song, J. H. et al. Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed, (2007-03-01).
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Acetyl-D-Homophenylalanine in medicinal chemistry
An In-Depth Technical Guide to Acetyl-D-Homophenylalanine in Medicinal Chemistry
Abstract
Non-proteinogenic amino acids (NPAAs) are indispensable tools in modern drug discovery, offering pathways to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and bioavailability.[1][2][3] Acetyl-D-Homophenylalanine, a synthetically derived NPAA, has emerged as a valuable building block for medicinal chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and strategic applications. We delve into the rationale behind its use, detailing how its unique structural features—specifically the D-chiral center, the N-terminal acetyl cap, and the extended phenylbutyl side chain—contribute to enhanced proteolytic resistance, conformational control, and improved pharmacokinetic profiles of parent molecules.[4] This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, characterization data, and insights into its role in designing novel therapeutics, particularly for neurological disorders and peptide-based drugs.[4][5]
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor membrane permeability.[1][2] Medicinal chemistry campaigns frequently turn to unnatural amino acids (UAAs) or non-proteinogenic amino acids (NPAAs) to mitigate these issues.[6][7] These custom building blocks introduce structural modifications that are not recognized by native enzymes, thereby enhancing the stability and drug-like properties of the resulting peptidomimetics.[1][6]
Acetyl-D-Homophenylalanine ((R)-2-acetamido-4-phenylbutanoic acid) is a prime example of such a strategically designed UAA. It is a derivative of D-Homophenylalanine, which extends the side chain of phenylalanine by a single methylene group. The incorporation of this molecule into a peptide or small molecule drug candidate leverages three key features:
-
The D-Configuration: The use of a D-amino acid instead of the natural L-enantiomer sterically hinders recognition by most endogenous proteases, significantly increasing the in-vivo half-life of the peptide.[4]
-
The N-Acetyl Group: Acetylation of the N-terminus "caps" the amino acid, removing the free amine. This modification not only prevents degradation by aminopeptidases but also increases lipophilicity, which can influence membrane permeability and binding interactions.[8]
-
The Homophenylalanine Side Chain: The extended phenylbutyl side chain provides unique conformational constraints and can alter binding affinities with target receptors compared to the natural phenylalanine side chain.[4]
This guide offers a detailed exploration of Acetyl-D-Homophenylalanine, from its fundamental properties to its practical application in drug design.
Physicochemical and Structural Properties
Understanding the fundamental properties of Acetyl-D-Homophenylalanine is critical for its effective use in synthesis and drug design.
Chemical Structure
The structure combines a D-amino acid backbone with an acetylated amine and a 4-phenylbutyl side chain.
Caption: Chemical structure of Acetyl-D-Homophenylalanine.
Core Physicochemical Data
The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 63393-59-9 | [9][10][11][12][13] |
| Molecular Formula | C₁₂H₁₅NO₃ | [9][10][11][12][13] |
| Molecular Weight | 221.25 g/mol | [9][10][11][12] |
| Appearance | White crystalline solid | [9][12] |
| Melting Point | 174-179 °C | [9][13] |
| Purity | ≥ 99% (by HPLC) | [9][13] |
| Optical Rotation | [a]D20 = -19 ± 2º (c=1 in MeOH) | [9] |
| IUPAC Name | (2R)-2-acetamido-4-phenylbutanoic acid | [10] |
Synthesis and Analytical Characterization
The reliable synthesis and rigorous characterization of Acetyl-D-Homophenylalanine are paramount for its application in medicinal chemistry, ensuring purity and correct stereochemistry.
Synthetic Workflow: N-Acetylation of D-Homophenylalanine
The most direct method for preparing Acetyl-D-Homophenylalanine is the N-acetylation of the parent amino acid, D-Homophenylalanine. This is typically achieved using an acylating agent like acetic anhydride under basic conditions.[14]
Caption: General workflow for the synthesis of Acetyl-D-Homophenylalanine.
Detailed Experimental Protocol
Materials:
-
D-Homophenylalanine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Sodium Hydroxide (NaOH), 1M solution
-
Hydrochloric Acid (HCl), 1M solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction (optional)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, water)
Procedure:
-
Dissolution: Dissolve D-Homophenylalanine (1.0 eq) in 1M NaOH solution in a round-bottom flask, using enough solvent to fully dissolve the amino acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cold solution over 15-20 minutes. Use a dropping funnel for controlled addition.
-
pH Control: Monitor the pH of the reaction. Maintain a pH between 8 and 10 by concurrently adding 1M NaOH solution as needed to neutralize the acetic acid formed during the reaction.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-4 hours.
-
Precipitation: Cool the mixture again in an ice bath and slowly acidify by adding 1M HCl until the pH reaches approximately 2. A white precipitate of Acetyl-D-Homophenylalanine should form.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid with several portions of cold deionized water to remove inorganic salts.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture. Dry the final crystals in a vacuum oven.
Analytical Characterization
Rigorous analysis is required to confirm the identity, purity, and stereochemistry of the synthesized product.
| Technique | Expected Results & Interpretation |
| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~2.0 ppm), aliphatic protons of the side chain, aromatic protons of the phenyl ring, and the alpha-proton. The integration of these signals should match the expected number of protons. |
| ¹³C NMR | Peaks for the acetyl carbonyl (~170-175 ppm), carboxylic acid carbonyl (~175-180 ppm), carbons of the phenyl ring, and aliphatic carbons of the backbone and side chain. |
| FT-IR (ATR) | Characteristic peaks for the amide C=O stretch (~1640 cm⁻¹), N-H bend (~1540 cm⁻¹), carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), and C=O stretch (~1700 cm⁻¹).[15] |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the expected mass [M-H]⁻ or [M+H]⁺ (e.g., m/z 220.1 or 222.1).[15] |
| Chiral HPLC | Analysis using a chiral column should show a single peak, confirming high enantiomeric purity. Comparison with a racemic standard would be ideal. |
| Melting Point | The measured melting point should be sharp and match the literature value (174-179 °C).[9][13] |
Core Applications and Rationale in Medicinal Chemistry
The utility of Acetyl-D-Homophenylalanine stems from its ability to predictably modify the properties of a lead compound.
Caption: Logic diagram of how structural features impact medicinal chemistry applications.
Enhancing Metabolic Stability
The primary application is to increase the metabolic stability of peptide-based drugs.[4] The D-configuration prevents cleavage by common proteases, and the N-acetyl group protects against degradation from the N-terminus. This dual protection can dramatically increase the half-life of a therapeutic peptide in plasma.[6]
Peptide Synthesis and Drug Design
Acetyl-D-Homophenylalanine is a versatile building block for solid-phase or solution-phase peptide synthesis.[9] It is used to:
-
Create Conformational Constraints: The bulky and conformationally distinct side chain can lock a peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for a target receptor.[4]
-
Modulate Pharmacokinetics: The overall increase in lipophilicity from the acetyl group and the extended side chain can influence absorption, distribution, metabolism, and excretion (ADME) profiles.[6]
-
Neurological Drug Development: Due to its structural similarity to amino acid neurotransmitter precursors, it is explored in the design of drugs targeting neurological disorders.[4][5] While its direct precursor, L-Homophenylalanine, is a known intermediate for ACE inhibitors like enalapril, the acetylated D-form is used to build novel peptidomimetics with improved stability for various targets.[4][16]
Structure-Activity Relationship (SAR) Studies
In drug discovery, SAR studies are crucial for optimizing lead compounds. Acetyl-D-Homophenylalanine serves as a valuable probe. By systematically replacing a natural amino acid (like L-Phenylalanine) with Acetyl-D-Homophenylalanine, researchers can dissect the importance of:
-
Chirality: Comparing the activity of analogs containing the D- vs. L-amino acid.
-
Side Chain Length: Comparing the homophenylalanine analog to a phenylalanine analog (e.g., Acetyl-D-Phenylalanine) reveals the impact of the extra methylene group on binding affinity.[4][17]
-
N-Terminal Modification: Comparing the acetylated version to a free-amine version clarifies the role of the N-terminus in binding and stability.
Conclusion and Future Perspectives
Acetyl-D-Homophenylalanine is more than just a modified amino acid; it is a strategic tool for rational drug design. Its predictable contributions to proteolytic stability, conformational rigidity, and pharmacokinetic modulation make it a powerful asset in overcoming the challenges associated with peptide and peptidomimetic therapeutics.[1][4] As synthetic methodologies advance, the applications for this and other UAAs will continue to expand. Future research may focus on its incorporation into more complex scaffolds, such as macrocyclic peptides or antibody-drug conjugates, to address increasingly challenging biological targets. The continued exploration of such building blocks is essential for the progression of modern medicinal chemistry and the development of next-generation therapeutics.
References
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Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. Retrieved from [Link]
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Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1984-2010. Retrieved from [Link]
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Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved from [Link]
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Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Acetyl-D-homophenylalanine | 63393-59-9. Retrieved from [Link]
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IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
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Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]
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AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]
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CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetyl-D-Homophenylalanine. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2008). The synthesis of L-(+)-homophenylalanine hydrochloride. Retrieved from [Link]
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Olczak, J., et al. (2017). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 22(12), 2136. Retrieved from [Link]
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Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]
-
Lange, J., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances, 14(16), 11211-11221. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). ACETYL-D-HOMOPHENYLALANINE | 63393-59-9. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). D-Homophenylalanine. PubChem Compound Database. Retrieved from [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. Retrieved from [Link]
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Li, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(23), 8206. Retrieved from [Link]
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Gauthier, A., et al. (2006). Pharmacology of acetylcholinesterase inhibitors and N-methyl-D-aspartate receptors for combination therapy in the treatment of Alzheimer's disease. Journal of Clinical Pharmacology, 46(7 Suppl 1), 8S-16S. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (-)-N-Acetylphenylalanine. PubChem Compound Database. Retrieved from [Link]
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Application Note: Strategic Protection of Acetyl-D-Homophenylalanine for Advanced Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for the carboxylic acid moiety of Acetyl-D-Homophenylalanine (Ac-D-Hphe-OH). As a valuable building block in peptide synthesis and drug development, the selective protection of its C-terminus is critical for subsequent chemical transformations.[1][2] This document details the rationale, selection, and application of common carboxyl-protecting groups, including Methyl (Me), Benzyl (Bn), and tert-Butyl (tBu) esters. Detailed, field-proven protocols for both the introduction and cleavage of these groups are provided, emphasizing reaction causality and strategic selection. Furthermore, this note discusses the broader context of orthogonal protection schemes, which are fundamental to the multi-step synthesis of complex peptides incorporating non-proteinogenic amino acids like D-homophenylalanine.[3][4]
Introduction: The Synthetic Challenge
Acetyl-D-Homophenylalanine is a derivative of the unnatural amino acid D-homophenylalanine, featuring an N-terminal acetyl group. This N-acetylation renders the amino group inert to standard peptide coupling conditions, making the molecule a useful building block for introducing a specific N-terminal cap or modifying peptide structures.[1][2] The primary challenge for researchers is to selectively activate or modify other parts of the molecule, which necessitates the temporary masking of the C-terminal carboxylic acid to prevent undesired side reactions.[5][6]
The choice of a carboxyl-protecting group is dictated by the overall synthetic strategy. An ideal protecting group must be:
-
Easy to introduce in high yield without causing racemization.
-
Stable to the reaction conditions planned for subsequent steps.
-
Removable in high yield under conditions that do not affect other functional groups in the molecule (a concept known as orthogonality).[4][7]
This guide focuses on the three most prevalent ester protecting groups that fulfill these criteria to varying degrees, allowing for tailored synthetic routes.
Analysis of Functional Groups in Acetyl-D-Homophenylalanine
To devise a robust protection strategy, a clear understanding of the molecule's reactive sites is essential.
-
N-Acetyl Group: A stable amide bond that protects the α-amino group. It is generally robust and not cleaved under the conditions used to remove common carboxyl protecting groups.
-
Carboxylic Acid: The primary site for protection. Its acidic proton and nucleophilic oxygen can interfere with a wide range of reactions, including peptide couplings and organometallic additions.
-
Aromatic Ring: Generally unreactive under standard peptide synthesis conditions but can be susceptible to modification under harsh acidic or reductive conditions (e.g., strong hydrogenation).
Carboxylic Acid Protection Strategies & Protocols
The conversion of the carboxylic acid to an ester is the most common and effective protection strategy.[5] Below are detailed protocols for the introduction and removal of Methyl, Benzyl, and tert-Butyl esters.
Methyl (Me) Ester Protection
Methyl esters are simple to prepare but their removal requires saponification (basic hydrolysis), which can sometimes lead to side reactions or racemization, particularly with sensitive substrates.[8]
Protocol 3.1.1: Protection (Esterification)
-
Rationale: This Fischer-type esterification uses an excess of methanol under acidic conditions to drive the equilibrium towards the ester product. Trimethylchlorosilane (TMSCl) is a convenient reagent that generates HCl in situ.[9]
-
Reagents:
-
Acetyl-D-Homophenylalanine (1.0 eq)
-
Anhydrous Methanol (MeOH, ~0.2 M solution)
-
Trimethylchlorosilane (TMSCl, 2.0-3.0 eq)
-
-
Procedure:
-
Suspend Ac-D-Hphe-OH in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TMSCl dropwise to the stirring suspension.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-24 hours until the starting material is fully dissolved and consumed (monitor by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, Ac-D-Hphe-OMe·HCl, can often be used directly or purified further by recrystallization.
-
Protocol 3.1.2: Deprotection (Saponification)
-
Rationale: Saponification uses a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to hydrolyze the ester back to the carboxylate salt. Careful control of temperature and reaction time is crucial to minimize the risk of racemization.[8][10]
-
Reagents:
-
Ac-D-Hphe-OMe (1.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
Lithium Hydroxide (LiOH·H₂O, 1.1-1.5 eq)
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water at 0 °C.
-
Add a solution of LiOH in water dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the mixture back to 0 °C and carefully acidify with 1N HCl to pH ~3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected acid.
-
Benzyl (Bn) Ester Protection
Benzyl esters are highly versatile because they are stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis, a very mild and orthogonal method.[11][12][13]
Protocol 3.2.1: Protection (Benzylation)
-
Rationale: This method utilizes benzyl bromide in the presence of a mild base to form the ester. Cesium carbonate is particularly effective as it forms a soluble cesium carboxylate intermediate, enhancing reactivity.[14]
-
Reagents:
-
Acetyl-D-Homophenylalanine (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Benzyl Bromide (BnBr, 1.1 eq)
-
-
Procedure:
-
Dissolve Ac-D-Hphe-OH in anhydrous DMF.
-
Add Cs₂CO₃ and stir the mixture at room temperature for 30 minutes.
-
Add BnBr dropwise and continue stirring at room temperature for 8-16 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to obtain Ac-D-Hphe-OBn.
-
Protocol 3.2.2: Deprotection (Hydrogenolysis)
-
Rationale: A palladium catalyst (Pd/C) facilitates the cleavage of the C-O bond of the benzyl group by molecular hydrogen (H₂), releasing the free carboxylic acid and toluene as a byproduct.[11][13][15]
-
Reagents:
-
Ac-D-Hphe-OBn (1.0 eq)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on Carbon (10% Pd/C, ~5-10 mol%)
-
-
Procedure:
-
Dissolve the benzyl ester in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar).
-
Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon.
-
Stir the reaction vigorously under the H₂ atmosphere at room temperature for 2-8 hours. Monitor progress by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the pure, deprotected carboxylic acid.
-
tert-Butyl (tBu) Ester Protection
The tert-butyl ester is highly valued in modern peptide synthesis, particularly in the Fmoc/tBu strategy.[4][16] It is stable to a wide range of conditions, including base and hydrogenolysis, but is readily cleaved under strongly acidic conditions.[17][18]
Protocol 3.3.1: Protection (tert-Butylation)
-
Rationale: This method uses isobutylene gas in the presence of a strong acid catalyst. The reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylate.[7]
-
Reagents:
-
Acetyl-D-Homophenylalanine (1.0 eq)
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Isobutylene (liquefied gas)
-
-
Procedure:
-
Suspend Ac-D-Hphe-OH in DCM in a pressure-rated vessel.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Condense an excess of isobutylene gas into the vessel.
-
Seal the vessel and allow it to warm slowly to room temperature, stirring for 24-48 hours.
-
After the reaction is complete, cool the vessel again before carefully venting the excess isobutylene.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
-
Protocol 3.3.2: Deprotection (Acidolysis)
-
Rationale: Strong acids, like trifluoroacetic acid (TFA), protonate the ester oxygen, leading to the elimination of the stable tert-butyl cation (which forms isobutylene gas) and liberation of the carboxylic acid.[19][20][21]
-
Reagents:
-
Ac-D-Hphe-OtBu (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
-
Procedure:
-
Dissolve the tert-butyl ester in DCM.
-
Add an equal volume of TFA (e.g., 1:1 DCM/TFA v/v).[19]
-
Stir the solution at room temperature for 1-5 hours, monitoring by TLC.[20]
-
Once deprotection is complete, remove the DCM and TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure all residual TFA is removed.
-
The resulting carboxylic acid is often pure enough for the next step.
-
Comparative Analysis and Selection Guide
The optimal protecting group depends entirely on the planned synthetic route. The table below summarizes the key properties to guide this decision.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Orthogonality |
| Methyl (Me) Ester | MeOH, Acid (e.g., TMSCl, H₂SO₄) | Basic Hydrolysis (LiOH, NaOH) | Labile to base. Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz, Bn) groups. |
| Benzyl (Bn) Ester | BnBr, Base (e.g., Cs₂CO₃, Et₃N) | Catalytic Hydrogenolysis (H₂, Pd/C)[11][13] | Stable to acid and base. Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups. |
| tert-Butyl (tBu) Ester | Isobutylene, Strong Acid (H₂SO₄) | Strong Acidolysis (TFA)[17][18] | Stable to base and hydrogenolysis. Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz, Bn) groups. |
The following workflow provides a logical pathway for selecting the appropriate C-terminal protecting group for Ac-D-Hphe-OH.
Caption: Decision workflow for selecting a C-terminal protecting group.
Broader Context: Orthogonal Synthesis of Ac-D-Hphe-OH
While this note focuses on protecting the final Ac-D-Hphe-OH molecule, it is useful to understand how this starting material is synthesized using an orthogonal strategy. The classic Fmoc/tBu approach used in solid-phase peptide synthesis (SPPS) provides an excellent example.[4][16]
-
Start with D-Homophenylalanine: The two functional groups, the amine (-NH₂) and the carboxylic acid (-COOH), must be orthogonally protected.
-
N-α-Fmoc Protection: The amine is protected with the base-labile Fmoc group.
-
C-α-tBu Protection: The carboxylic acid is protected with the acid-labile tert-butyl group, yielding Fmoc-D-Hphe-OtBu.
-
Selective N-Deprotection: The Fmoc group is removed with a base (e.g., piperidine) without affecting the tBu ester.
-
Acetylation: The newly freed amine is acetylated using acetic anhydride or acetyl chloride. This yields Ac-D-Hphe-OtBu.
-
Selective C-Deprotection: The tBu ester is removed with TFA, leaving the N-acetyl group intact and yielding the final product, Ac-D-Hphe-OH.
This sequence highlights the power of orthogonality, allowing for the precise, stepwise modification of a multifunctional molecule.
Caption: Orthogonal synthesis route to Acetyl-D-Homophenylalanine.
Conclusion
The strategic protection and deprotection of Acetyl-D-Homophenylalanine's carboxylic acid is fundamental to its use in advanced chemical synthesis. By carefully selecting between methyl, benzyl, and tert-butyl esters based on the planned downstream reaction conditions, researchers can ensure high yields and chemical integrity. The principles of orthogonality, exemplified by the Bn and tBu groups, provide the chemical logic necessary to build complex molecules and are a cornerstone of modern peptide and medicinal chemistry.
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Benzyl Protection . (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Boc-L-homophenylalanine: A Comprehensive Overview . (2025). Retrieved from [Link]
-
Gaunt, M. J., Yu, J., & Spencer, J. B. (2005). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis . The Journal of Organic Chemistry, 70(22), 8941–8947. Retrieved from [Link]
-
How can I deprotect esters using TFA? (2015). ResearchGate. Retrieved from [Link]
-
Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon . ACS Omega, 5(5), 2329–2337. Retrieved from [Link]
-
Benzyl Esters . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Hydrogenolysis . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Tam, J. P., et al. (2000). Orthogonal ligation strategies for peptide and protein . Biopolymers, 55(3), 209-224. Retrieved from [Link]
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McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis . Canadian Journal of Chemistry, 51(15), 2562–2570. Retrieved from [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Peptide synthesis . (n.d.). Wikipedia. Retrieved from [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . (2025). ResearchGate. Retrieved from [Link]
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods . Proceedings of the National Academy of Sciences, 92(26), 12485–12489. Retrieved from [Link]
-
Benoiton, N. L., & McDermott, J. R. (1973). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters . Canadian Journal of Chemistry, 51(11), 1762–1769. Retrieved from [Link]
-
Sureshbabu, V. V., et al. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications . Tetrahedron Letters, 48(40), 7170–7173. Retrieved from [Link]
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Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups . Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
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Acetyl-D-homophenylalanine . (n.d.). J&K Scientific LLC. Retrieved from [Link]
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Carboxyl protecting groups . (n.d.). GCW Gandhi Nagar Jammu. Retrieved from [Link]
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tert-Butyl Esters . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Amino Acid-Protecting Groups . (n.d.). SciSpace. Retrieved from [Link]
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The synthesis of L-(+)-homophenylalanine hydrochloride . (2025). ResearchGate. Retrieved from [Link]
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Homophenylalanine, DL- . (n.d.). PubChem. Retrieved from [Link]
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-
Protection for carboxylic group & Protection for the Amino group . (n.d.). Slideshare. Retrieved from [Link]
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De la Torre, B. G., & Albericio, F. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent . Molecules, 27(9), 2736. Retrieved from [Link]
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Protecting Groups in Peptide Synthesis . (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Nagy, J. P., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS . Amino Acids, 55(6), 843–853. Retrieved from [Link]
-
Synthesizing tertiary-butylesters of BOC-amino acids . (2022). Reddit. Retrieved from [Link]
-
Berlicki, Ł., et al. (2012). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases . Journal of Medicinal Chemistry, 55(17), 7434–7445. Retrieved from [Link]
-
Tenberg, V., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations . RSC Advances, 14(15), 10565-10576. Retrieved from [Link]
-
Convenient Preparation of tert Butyl β -(Protected amino)esters . (2025). ResearchGate. Retrieved from [Link]
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Polikanov, Y. S., et al. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors . Journal of the American Chemical Society. Retrieved from [Link]
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General method to prepare amino acids benzyl esters and to isolate them... (n.d.). ResearchGate. Retrieved from [Link]
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Development of N -Acetyl Methyl Ester Derivatives for the Determination of δ 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry . (2025). ResearchGate. Retrieved from [Link]
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Organic Syntheses Procedure . (n.d.). Retrieved from [Link]
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Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations . (2024). MPG.PuRe. Retrieved from [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters . (n.d.). MDPI. Retrieved from [Link]
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Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile . (2025). ResearchGate. Retrieved from [Link]
- Process for the saponification of aminoacid-/peptide ester. (n.d.). Google Patents.
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Comprehensive Analytical Characterization of Acetyl-D-Homophenylalanine
An Application Note and Protocol Guide
Introduction: The Scientific Imperative for Characterization
The incorporation of unnatural amino acids like Acetyl-D-Homophenylalanine is a key strategy in modern medicinal chemistry. It allows for the rational design of peptidomimetics with enhanced pharmacological profiles. However, the efficacy and safety of the final active pharmaceutical ingredient (API) are fundamentally dependent on the quality of its constituent building blocks. The presence of impurities, particularly the incorrect enantiomer (Acetyl-L-Homophenylalanine), can lead to significantly different biological activity or unforeseen toxicity.
This document outlines an integrated analytical workflow designed to provide a high degree of confidence in the quality of Acetyl-D-Homophenylalanine. We will proceed from fundamental identity and purity checks to the critical confirmation of its absolute stereochemistry.
Physicochemical Properties of Acetyl-D-Homophenylalanine
A summary of the key physical and chemical properties provides a foundational reference for analysis.
| Property | Value | Source |
| IUPAC Name | (2R)-2-acetamido-4-phenylbutanoic acid | [1] |
| CAS Number | 63393-59-9 | [2] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1][2] |
| Monoisotopic Mass | 221.10519334 Da | [1] |
| Melting Point | 174-179 °C | [3][4] |
| Appearance | White crystalline solid | [3] |
| Optical Rotation | [α]D²⁰ = -19 ± 2º (c=1 in MeOH) | [3] |
The Analytical Characterization Workflow
A systematic approach is essential for the complete characterization of Acetyl-D-Homophenylalanine. The workflow logically progresses from establishing the compound's identity and assessing its bulk purity to the specific and critical verification of its enantiomeric integrity.
Caption: Logical workflow for comprehensive characterization.
Technique 1: Purity Assessment by Reverse-Phase HPLC
Expertise & Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. Its principle lies in the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. We select a gradient elution method to ensure that impurities with a wide range of polarities are effectively separated and detected. A UV detector is chosen for its sensitivity to the phenyl group and the amide bond present in the molecule.
Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of 1.0 mg/mL.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm and 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. A purity of ≥99% is typically required for high-quality applications.[4][5]
Technique 2: Identity Confirmation by Mass Spectrometry
Expertise & Causality: Mass Spectrometry (MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ionized molecule. Electrospray Ionization (ESI) is the preferred method for polar molecules like Acetyl-D-Homophenylalanine as it is a soft ionization technique that typically keeps the molecule intact. High-resolution MS (HRMS) can determine the mass with sufficient accuracy to confirm the elemental composition, providing unequivocal evidence of the compound's identity.[1]
Protocol: ESI-MS for Mass Verification
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Dilute the sample from the HPLC protocol to approximately 10 µg/mL using a 50:50 water/acetonitrile solution containing 0.1% formic acid.
-
Infusion: Directly infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in both positive and negative ion modes.
-
Expected Ions:
| Ion Mode | Adduct | Calculated m/z |
| Positive | [M+H]⁺ | 222.1125 |
| Positive | [M+Na]⁺ | 244.0944 |
| Negative | [M-H]⁻ | 220.0979 |
-
Data Analysis: Compare the experimentally observed m/z value with the calculated value. The mass error should be within 5 ppm to confidently confirm the molecular formula C₁₂H₁₅NO₃.
Technique 3: Structural Elucidation by NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the covalent bond structure of an organic molecule.[6][7] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon skeleton. Together, they can be used to piece together the molecule's structure, confirming the presence of the acetyl group, the homophenylalanine backbone, and the phenyl ring. The use of a deuterated solvent like DMSO-d₆ is advantageous as the acidic proton (COOH) and amide proton (NH) are typically observable.
Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra at 25 °C.
-
Data Interpretation (Predicted ¹H NMR in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | broad s | 1H | -COOH |
| ~8.1 | d | 1H | -NH- |
| ~7.2-7.4 | m | 5H | Aromatic C₆H₅- |
| ~4.3 | m | 1H | α-CH |
| ~2.5 | t | 2H | γ-CH₂ (benzylic) |
| ~1.8-2.0 | m | 2H | β-CH₂ |
| ~1.8 | s | 3H | Acetyl -CH₃ |
Note: Predicted shifts are based on the structure and data from analogous compounds like N-Acetylphenylalanine.[8] The ¹³C spectrum should show 10 distinct signals (with two pairs of equivalent aromatic carbons), confirming the 12 carbons in the structure.
Technique 4: Enantiomeric Purity by Chiral HPLC
Expertise & Causality: This is the most critical analysis for a stereospecific building block. Chiral HPLC is used to separate the D- and L-enantiomers. This separation is achieved using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. For amino acid derivatives, crown-ether based CSPs are particularly effective as they can selectively interact with the primary amine group (or, in this case, the protonated environment near the chiral center) of one enantiomer over the other.[9] An isocratic method is preferred for this separation as it provides robustness and reproducibility.
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Chiral Column: Crown-ether based column (e.g., ChiroSil® SCA(-), 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A mixture of 80% Methanol / 20% Water with 5 mM Perchloric Acid. The acidic additive is crucial for protonating the molecule to enable interaction with the crown ether.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 214 nm.
-
Flow Rate: 0.8 mL/min.
-
Data Analysis:
-
Inject a racemic (D/L) standard of Acetyl-Homophenylalanine to determine the retention times of both enantiomers.
-
Analyze the Acetyl-D-Homophenylalanine sample.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
-
An e.e. of ≥99.5% is the standard for high-purity applications.
-
Integrated Data for Quality Assurance
The successful characterization of Acetyl-D-Homophenylalanine relies on the convergence of evidence from all analytical techniques. No single method is sufficient. The results are compiled to build a complete picture of the molecule's quality.
Caption: Integration of analytical data for a final quality assessment.
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive characterization of Acetyl-D-Homophenylalanine. By integrating data from RP-HPLC, high-resolution mass spectrometry, NMR spectroscopy, and chiral HPLC, researchers and drug development professionals can ensure the identity, purity, and critical stereochemical integrity of this valuable synthetic building block. Adherence to these multi-technique analytical standards is fundamental to ensuring the quality and reliability of downstream research and therapeutic development.
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
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using Acetyl-D-Homophenylalanine to probe protein-protein interactions
An In-Depth Guide to Probing Protein-Protein Interactions Using Photo-Reactive Amino Acids
Introduction: Illuminating the Interactome with Precision
The intricate dance of proteins within a cell governs nearly every biological process. These interactions, forming the vast network known as the interactome, are often transient, of low affinity, and highly dependent on cellular context.[1][2] Traditional methods for studying protein-protein interactions (PPIs), such as yeast two-hybrid or co-immunoprecipitation, can be fraught with challenges, including high rates of false positives and the loss of weak or transient interactions during sample preparation.[3]
To overcome these limitations, researchers have turned to more sophisticated tools that can capture interactions directly within the native cellular environment.[3] A paramount approach in this field is the site-specific incorporation of non-canonical amino acids (ncAAs) that act as "photo-capture" agents.[4][5][6] By genetically encoding a photo-reactive amino acid into a protein of interest, a researcher can initiate a covalent cross-link to its binding partners with a simple pulse of UV light, permanently trapping the interaction for subsequent analysis.[7][8]
This application note provides a comprehensive guide to the principles and practice of using photo-reactive ncAAs to probe PPIs. While the initial query mentioned Acetyl-D-Homophenylalanine, it is important to clarify its primary role as a chiral building block in peptide and pharmaceutical synthesis.[9][10] For the purpose of photo-crosslinking, specific photo-activatable moieties are required. Therefore, this guide will focus on the well-established and widely used photo-crosslinker, p-benzoyl-L-phenylalanine (pBpa) , as the exemplary tool to illustrate this powerful technology.[8][11]
Part 1: The Core Principle — Trapping Interactions with Light
The foundation of this technique is the expansion of the genetic code, which allows for the site-specific incorporation of an ncAA into a target protein.[5][12] This is achieved by repurposing a stop codon, typically the amber codon (TAG), to encode the new amino acid. The process requires two key components delivered on a plasmid: an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[11] The engineered aaRS is uniquely designed to recognize and charge the photo-reactive ncAA (e.g., pBpa) onto the engineered tRNA, which in turn recognizes the amber codon in the mRNA sequence, inserting pBpa at the desired position during translation.[5][11]
Once incorporated, pBpa remains chemically inert within the cell until it is activated by UV light, typically at a wavelength of ~365 nm.[11] Upon photoactivation, the benzophenone group forms a highly reactive triplet-state diradical, which can abstract a hydrogen atom from a nearby C-H bond within a ~3 Å radius, resulting in the formation of a stable, covalent carbon-carbon bond.[11] This "zero-length" cross-link permanently captures the interacting protein, providing a high-resolution snapshot of the protein's immediate microenvironment.
Caption: Workflow for PPI discovery using a photo-reactive amino acid.
Part 2: Experimental Design and Key Considerations
The success of a photo-crosslinking experiment hinges on careful planning. The choice of where to place the photo-reactive probe is the most critical decision and requires a balance of structural knowledge and functional considerations.
Key Strategic Considerations:
| Parameter | Recommendation & Rationale |
| Site Selection | Rationale: The placement of pBpa determines what interactions can be captured. The ideal location is on the protein surface, within a region suspected to be a PPI interface, but not at a residue critical for protein folding or function.[1] Strategy: If a crystal structure is available, select surface-exposed residues in putative binding pockets. If no structural data exists, perform an alanine scan or use bioinformatics tools to predict interaction "hot spots". It is advisable to test multiple sites. |
| Functional Validation | Rationale: Incorporation of a bulky amino acid like pBpa could perturb the protein's structure or function. Strategy: Before proceeding with cross-linking, express the pBpa-containing protein variant and confirm its expression level, localization, and, if applicable, its biological activity (e.g., enzymatic activity, ability to rescue a phenotype). |
| Negative Controls | Rationale: Robust controls are essential to distinguish specific, light-dependent interactions from non-specific background. Strategy: Run parallel experiments that include: 1) Cells expressing the bait protein without pBpa (or with a WT bait). 2) pBpa-containing cells that are not exposed to UV light. 3) A pBpa mutant at a site known not to be involved in the interaction. |
| UV Exposure | Rationale: Insufficient UV exposure will result in low cross-linking yield, while excessive exposure can cause cellular damage and non-specific cross-linking. Strategy: Titrate the duration and intensity of UV exposure to find the optimal balance between maximizing the specific cross-linked product and minimizing off-target effects. Monitor cell viability post-irradiation. |
Part 3: Detailed Experimental Protocols
The following protocols provide a generalized workflow for mammalian cells. Reagent concentrations and incubation times should be optimized for the specific protein system under investigation.
Protocol 1: Generation of the Bait Plasmid
-
Obtain the Plasmid: Start with a mammalian expression vector containing your gene of interest (the "bait"), preferably with an affinity tag (e.g., FLAG, HA, or Strep-tag II) for later purification.
-
Site-Directed Mutagenesis: Identify the codon corresponding to the amino acid you wish to replace with pBpa. Use a commercial site-directed mutagenesis kit to mutate this codon to the amber stop codon, TAG .
-
Sequence Verification: Sequence the entire open reading frame of the mutated plasmid to confirm the presence of the TAG codon at the desired location and to ensure no other mutations were introduced.
Protocol 2: pBpa Incorporation in Mammalian Cells
-
Cell Culture: Plate HEK293T or a similar easily transfectable cell line in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) to achieve 70-80% confluency on the day of transfection.
-
Prepare Transfection Mix: For each well of a 6-well plate, prepare a mix containing:
-
1.0 µg of the bait-TAG plasmid.
-
1.0 µg of the pEVOL-pBpF plasmid (encoding the orthogonal pBpa-specific aaRS/tRNA pair).
-
A suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
-
Transfection: Add the transfection mix to the cells.
-
pBpa Addition: 6-8 hours post-transfection, replace the medium with fresh DMEM/10% FBS supplemented with 1 mM p-benzoyl-L-phenylalanine .
-
Expert Tip: Prepare a 100 mM stock solution of pBpa in 1 M NaOH and adjust the pH to ~7.4 with HCl before sterile filtering and adding to the media.
-
-
Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the pBpa-containing bait protein.
Protocol 3: In Vivo Photo-Crosslinking and Cell Lysis
-
Preparation: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Place the culture plate on ice.
-
UV Irradiation: Remove the PBS and irradiate the cells with 365 nm UV light for 15-30 minutes using a UV lamp or a specialized LED cross-linker. The optimal distance and time should be empirically determined.
-
Cell Harvesting: Immediately after irradiation, add ice-cold PBS, scrape the cells, and transfer them to a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Clarification: Clarify the lysate by centrifugation at >16,000 x g for 20 minutes at 4°C. Collect the supernatant containing the soluble proteins.
Protocol 4: Affinity Purification of Cross-linked Complexes
-
Confirmation: Before proceeding, analyze a small fraction of the lysate by SDS-PAGE and Western blotting using an antibody against the bait protein or its affinity tag. A higher molecular weight band or smear above the bait protein in the UV-treated, pBpa-containing sample indicates successful cross-linking.
-
Incubation with Resin: Add the appropriate affinity resin (e.g., Anti-FLAG M2 affinity gel) to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the resin and wash it 3-5 times with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20) to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its cross-linked partners from the resin according to the manufacturer's protocol (e.g., by competitive elution with 3xFLAG peptide).
Part 4: Identification of Interaction Partners by Mass Spectrometry (XL-MS)
The eluted sample contains your bait protein, its covalently bound partners, and potentially some non-covalent interactors. Cross-Linking Mass Spectrometry (XL-MS) is used to identify the "prey" proteins and pinpoint the region of interaction.[13][14][15]
Caption: General workflow for Cross-Linking Mass Spectrometry (XL-MS).
Protocol 5: Sample Preparation for Mass Spectrometry
-
Protein Digestion: The purified, eluted complexes are typically resolved on an SDS-PAGE gel. The entire lane or specific high-molecular-weight bands are excised and subjected to in-gel digestion with a protease like trypsin.[16] This cleaves the proteins into smaller peptides.
-
Peptide Extraction and Desalting: The resulting peptides are extracted from the gel slices. They are then desalted and concentrated using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass of the peptides and then fragments them to determine their amino acid sequence.[13]
-
Computational Analysis: The key step is the analysis of the complex MS/MS data. Standard proteomics search algorithms cannot identify cross-linked peptides. Specialized software (e.g., pLink, xQuest, Kojak) is required.[15] This software searches the data for "type 2" spectra, which correspond to two different peptide chains covalently linked together, and matches them to sequences from a protein database.[13] The output provides the identity of the bait and prey proteins and, crucially, the specific amino acid sequences that were cross-linked.
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Leitner, A., et al. (2010). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Trends in Biochemical Sciences, 35(10), 549-560. Retrieved from [Link]
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Liu, F., et al. (2018). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences, 115(40), E9326-E9335. Retrieved from [Link]
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Restrepo, S. Y. (2020). Incorporation of a Photo-Crosslinking Unnatural Amino Acid for In Vivo Capture and Identification of 26S Proteasome Substrates. eScholarship, University of California. Retrieved from [Link]
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Liu, F., et al. (2017). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 16(4), 645-657. Retrieved from [Link]
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O'Reilly, F. J., & Rappsilber, J. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 14035-14073. Retrieved from [Link]
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Wu, Y., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100188. Retrieved from [Link]
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Kölbel, K., et al. (2009). Probing the Conformation of the ISWI ATPase Domain With Genetically Encoded Photoreactive Crosslinkers and Mass Spectrometry. Protein Science, 18(9), 1859-1870. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Acetyl-D-homophenylalanine. J&K Scientific. Retrieved from [Link]
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Götze, M., et al. (2019). A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions. ChemBioChem, 20(21), 2779-2784. Retrieved from [Link]
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Serfling, R., & Coin, I. (2023). Genetically encoded crosslinkers to address protein–protein interactions. The FEBS Journal, 290(9), 2316-2336. Retrieved from [Link]
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Hino, N., et al. (2002). In vivo photocrosslinking with unnatural amino Acid mutagenesis. ChemBioChem, 3(11), 1135-1137. Retrieved from [Link]
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Ziemianowicz, D. S., et al. (2018). Photo-Cross-Linking Mass Spectrometry and Integrative Modeling Enables Rapid Screening of Antigen Interactions Involving Bacterial Transferrin Receptors. Journal of Proteome Research, 18(1), 389-400. Retrieved from [Link]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of Acetyl-D-Homophenylalanine during Peptide Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols to address the critical challenge of preventing racemization of N-terminally acetylated amino acids, specifically Acetyl-D-Homophenylalanine, during peptide bond formation. Our goal is to provide not just methods, but a foundational understanding of the mechanisms at play, enabling you to make informed decisions in your synthetic strategy.
Section 1: The Core Problem — Understanding the Racemization Mechanism
FAQ: What is racemization and why is it a critical issue for Acetyl-D-Homophenylalanine?
Racemization is the conversion of a single enantiomer (like your desired D-amino acid) into an equal mixture of both its D- and L-forms. In peptide synthesis, this results in the formation of a diastereomeric peptide impurity that is often difficult, if not impossible, to separate from your target molecule using standard purification techniques like reverse-phase HPLC.[1] For therapeutic peptides, such impurities can drastically alter the molecule's three-dimensional structure, leading to reduced biological activity, altered pharmacology, or unforeseen immunogenicity.
Acetyl-D-Homophenylalanine is particularly susceptible to racemization for a specific chemical reason. The N-acetyl group, unlike common Nα-protecting groups such as Fmoc or Boc, facilitates the formation of a highly problematic intermediate: a 5(4H)-oxazolone, also known as an azlactone.[2][3]
The 5(4H)-Oxazolone Mechanism
The primary pathway for racemization of N-acylated amino acids involves the formation of an oxazolone ring.[4][5]
-
Activation: The coupling reagent activates the carboxyl group of Acetyl-D-Homophenylalanine, making it highly electrophilic.
-
Cyclization: The oxygen of the N-acetyl group performs an intramolecular attack on the activated carboxyl carbon, forming the 5(4H)-oxazolone intermediate.[2]
-
Proton Abstraction: The proton on the alpha-carbon (Cα) of the oxazolone is now significantly acidic.[2] The presence of a base in the reaction mixture facilitates the removal of this proton, creating a planar, achiral enolate intermediate.[1][5]
-
Racemization: This planar intermediate can be re-protonated from either face before the incoming amine attacks. If the amine attacks this transient, achiral intermediate, a mixture of both D- and L-peptides will be formed, leading to a loss of stereochemical integrity.[4]
Section 2: Troubleshooting Guide & FAQs
FAQ: My chiral analysis shows a significant diastereomeric impurity. What are the most likely causes?
If you observe racemization, the root cause almost certainly lies within your choice of coupling reagents, base, or reaction conditions. The key is that the rate of oxazolone formation and subsequent proton abstraction is competing with the rate of the desired peptide bond formation. Your goal is to make the peptide bond formation kinetically favored.
FAQ: Which coupling reagents are best for minimizing racemization?
The choice of coupling reagent is your first and most critical line of defense.
-
Carbodiimides (DCC, DIC, EDC): When used alone, these reagents are notorious for causing racemization because the O-acylisourea intermediate they form is highly reactive and readily cyclizes to the oxazolone.[5][6] It is mandatory to use these reagents with a racemization-suppressing additive. [7][8]
-
Uronium/Aminium & Phosphonium Salts (HATU, HCTU, HBTU, PyAOP, COMU): These reagents are generally much more efficient and are associated with lower levels of racemization.[4] They rapidly convert the carboxylic acid to a less reactive, more stable active ester (e.g., -OAt or -OBt ester), which favors direct reaction with the amine over cyclization.
-
HATU is particularly effective for sterically hindered couplings and is a top choice for difficult sequences.[4][7]
-
COMU is an excellent modern alternative that incorporates the Oxyma moiety directly, offering high efficiency with improved safety and solubility profiles compared to HOBt/HOAt-based reagents.[7]
-
FAQ: What is the role of additives like HOBt, HOAt, and Oxyma?
These additives are essential racemization suppressants, especially when using carbodiimides.[6][9] They function by intercepting the highly reactive activated intermediate and converting it into an active ester.[4] This active ester is more stable and less prone to forming the oxazolone, thereby preserving stereochemistry.[4]
-
Effectiveness Hierarchy: In general, the efficacy in suppressing racemization follows this trend: Oxyma ≈ HOAt > 6-Cl-HOBt > HOBt .[4][8]
-
Recommendation: For a challenging substrate like Acetyl-D-Homophenylalanine, standard HOBt may not be sufficient. Oxyma (Ethyl cyanohydroxyiminoacetate) is highly recommended as it is a non-explosive and highly effective alternative to HOAt.[7]
FAQ: Which base should I use? Does it really matter?
Yes, it matters immensely. The base's role is to deprotonate the incoming amine's ammonium salt and, unfortunately, to abstract the Cα proton from the oxazolone.
-
Strong, Sterically Unhindered Bases (e.g., Triethylamine, DBU): These should be avoided as they can rapidly deprotonate the oxazolone.
-
Bulky, Weaker Bases (e.g., DIPEA, NMM, 2,4,6-Collidine): These are preferred.
-
DIPEA (Diisopropylethylamine): Commonly used, but its high basicity can still promote racemization, especially in sensitive cases.[2]
-
NMM (N-methylmorpholine): A weaker base than DIPEA, NMM is often a superior choice for minimizing racemization.[8]
-
2,4,6-Collidine: Due to its significant steric hindrance, collidine is very effective at preventing racemization but can sometimes lead to slower coupling reactions.[8] It is an excellent choice when other methods fail.
-
FAQ: How do temperature and reaction time affect racemization?
-
Temperature: Lowering the reaction temperature is a universally effective strategy to slow down side reactions. Performing the coupling at 0 °C significantly reduces the rate of oxazolone formation and proton abstraction.[7] Avoid elevated temperatures unless absolutely necessary for a sterically demanding coupling.
-
Reaction Time: Minimize pre-activation and overall reaction times. The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization.
| Parameter | Low Racemization Strategy | High Racemization Risk | Rationale |
| Coupling Reagent | HATU, COMU, PyAOP | DCC or DIC (alone) | Uronium/phosphonium reagents form more stable active esters, outcompeting oxazolone formation.[4] |
| Additive | Oxyma, HOAt | None, HOBt | Additives intercept highly reactive intermediates to form active esters that are less prone to cyclization.[4][8] |
| Base | N-Methylmorpholine (NMM), 2,4,6-Collidine | DIPEA, Triethylamine | Weaker, sterically hindered bases are less efficient at abstracting the acidic α-proton from the oxazolone intermediate.[2][8] |
| Temperature | 0 °C to Room Temperature | > 40 °C (e.g., Microwave) | Lower temperatures decrease the rate of the racemization side reaction more significantly than the main coupling reaction.[7] |
| Solvent | Aprotic polar (e.g., DMF, NMP) | Non-polar (e.g., DCM) | Polar solvents can help stabilize charged intermediates and are standard for peptide synthesis. DCM can favor O-acylisourea formation.[6] |
Section 3: Recommended Protocols for Minimal Racemization
The following protocols are designed for solution-phase coupling. Always work under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
Protocol 1: High-Performance Uronium Salt Coupling (HATU/NMM Method)
This is the recommended primary method for coupling sensitive N-acetylated amino acids.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve Acetyl-D-Homophenylalanine (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 eq.) to the solution and stir for 1-2 minutes. Note: Avoid long pre-activation times.
-
Amine Addition: Add your amine component (1.0 eq., preferably as a free base) to the activated mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Proceed with standard aqueous work-up once the reaction is complete.
Protocol 2: Optimized Carbodiimide Coupling (DIC/Oxyma Method)
This method is a robust and cost-effective alternative to uronium salts.
-
Preparation: In a flame-dried flask, dissolve Acetyl-D-Homophenylalanine (1.0 eq.) and Oxyma (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) to the solution and stir for 5-10 minutes. You are pre-forming the Oxyma active ester.
-
Amine & Base Addition: In a separate flask, dissolve your amine component (as a salt, e.g., HCl or TFA salt) in DMF and add N-methylmorpholine (NMM) (1.0 eq.) to neutralize it to the free base. Add this solution to the activated acid mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.
-
Monitoring & Work-up: Monitor by TLC or LC-MS and proceed with work-up. The diisopropylurea byproduct is soluble in many organic solvents but can also be filtered if it precipitates.
Section 4: Decision & Troubleshooting Workflow
Use this workflow to select your initial conditions and troubleshoot any observed racemization.
References
- Wikipedia. (n.d.). Peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling.
- BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
- Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
- ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
- Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules.
- Novabiochem. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- ResearchGate. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
- Semantic Scholar. (n.d.). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis.
- Thottumkara, A. P. (n.d.). 7.4 Racemization Assays.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Improving the Solubility of Acetyl-D-Homophenylalanine in Organic Solvents
Document ID: TSG-SOL-ADHP-001
Version: 1.0
Last Updated: January 15, 2026
Introduction
Welcome to the technical support guide for Acetyl-D-Homophenylalanine. This document is designed for our valued partners in research, science, and drug development. We understand that achieving optimal solubility of this compound in organic solvents is a critical step in a wide range of applications, from peptide synthesis to formulation development. This guide provides a structured, in-depth approach to troubleshooting common solubility challenges. It is organized in a question-and-answer format to directly address the issues you may encounter during your experimental work. Our goal is to empower you with the scientific principles and practical techniques necessary to overcome these hurdles efficiently.
Understanding the Molecule: Acetyl-D-Homophenylalanine
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of Acetyl-D-Homophenylalanine. Its structure dictates its behavior in different solvents.
-
Key Functional Groups:
-
N-acetyl group: Adds polarity and a hydrogen bond acceptor site.
-
Carboxylic acid group (-COOH): A key polar, ionizable group that can act as a hydrogen bond donor and acceptor.
-
Aromatic ring (phenyl group): A nonpolar, hydrophobic region.
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Amide linkage: A polar feature with hydrogen bond donor and acceptor capabilities.
-
-
Overall Character: Acetyl-D-Homophenylalanine is an amphiphilic molecule, possessing both polar (hydrophilic) and nonpolar (hydrophobic) regions. This dual nature is the primary reason for its variable and sometimes challenging solubility profile in organic solvents. The molecule has 2 hydrogen bond donors and 3 hydrogen bond acceptors.[1] Its topological polar surface area (TPSA) is 66.4 Ų, indicating a significant polar character.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Acetyl-D-Homophenylalanine showing poor solubility in a specific organic solvent?
A1: The principle of "like dissolves like" is paramount. Poor solubility arises from a mismatch in intermolecular forces between the solute (Acetyl-D-Homophenylalanine) and the solvent.
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Polarity Mismatch: Acetyl-D-Homophenylalanine has significant polarity due to its carboxylic acid, amide, and acetyl groups. If you are using a very nonpolar solvent (e.g., hexane, toluene), the solvent molecules cannot effectively solvate these polar regions. The strong hydrogen bonds between the Acetyl-D-Homophenylalanine molecules are energetically more favorable than interacting with the nonpolar solvent.
-
Hydrogen Bonding Mismatch: Solvents that cannot participate in hydrogen bonding (e.g., dichloromethane, chloroform) will be less effective at dissolving solutes that rely on this interaction. The carboxylic acid and amide groups of your compound are strong hydrogen bond donors and acceptors.
-
Crystal Lattice Energy: The compound's melting point is relatively high (174-179°C), which suggests a stable crystal lattice.[2] A significant amount of energy is required to break apart this lattice, and the solvent must provide this energy through favorable interactions (solvation). If the solvation energy is less than the lattice energy, the compound will not dissolve.
Q2: How do I select an appropriate starting solvent for my experiment?
A2: A systematic approach based on solvent properties is the most effective strategy. We recommend starting with solvents that have an intermediate to high polarity and can participate in hydrogen bonding.
Below is a table summarizing the properties of common organic solvents and their expected utility for dissolving Acetyl-D-Homophenylalanine.
| Solvent | Polarity Index | Dielectric Constant (20°C) | H-Bonding Ability | Expected Solubility | Rationale & Comments |
| Methanol | 5.1 | 32.7 | Donor & Acceptor | Good to High | Excellent ability to solvate both polar groups (via H-bonding) and the non-polar phenyl ring.[4] |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Good | Similar to methanol but slightly less polar. Often a very effective choice.[4] |
| Isopropanol (IPA) | 3.9 | 19.9 | Donor & Acceptor | Moderate | Reduced polarity compared to methanol/ethanol may decrease solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor Only | High | Highly polar aprotic solvent. Excellent at disrupting crystal lattices and solvating polar groups. A common choice for creating stock solutions.[5] |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor Only | High | Similar to DMSO, very effective for polar compounds and often used in peptide synthesis.[6] |
| Acetonitrile | 5.8 | 37.5 | Acceptor Only | Moderate to Low | Polar aprotic, but generally less effective than DMSO or DMF for compounds with strong H-bond donor groups. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Acceptor Only | Low to Moderate | Moderately polar, but its efficacy is limited by the lack of H-bond donating ability. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Weak Acceptor | Very Low | Insufficiently polar to overcome the strong intermolecular forces of the solute. |
| Toluene | 2.4 | 2.4 | None | Insoluble | Nonpolar solvent, incompatible with the polar functional groups. |
| Hexane | 0.1 | 1.9 | None | Insoluble | Highly nonpolar, will not effectively solvate the compound. |
Recommendation: Start with polar protic solvents like methanol or ethanol , or highly polar aprotic solvents like DMSO or DMF .
Q3: I've chosen a suitable solvent, but the solubility is still not high enough. What are my next steps?
A3: If a single solvent system is insufficient, several techniques can be employed to enhance solubility. The logical progression of these steps is outlined in the workflow diagram below.
Troubleshooting Workflow for Solubility Enhancement
Caption: A stepwise workflow for troubleshooting solubility issues.
Step-by-Step Methodologies
1. Temperature Adjustment
-
Principle: For most solid solutes, solubility increases with temperature. The added thermal energy helps to overcome the crystal lattice energy and promotes the dissolution process.
-
Protocol:
-
Prepare a suspension of Acetyl-D-Homophenylalanine in your chosen solvent in a sealed vial.
-
Place the vial in a water bath or on a stirring hotplate.
-
Increase the temperature incrementally (e.g., in 5-10°C steps) while stirring vigorously.
-
Visually inspect for dissolution at each step.
-
Caution: Do not exceed the boiling point of the solvent. Be aware of potential compound degradation at elevated temperatures, especially for extended periods. Always cool the solution to your target experimental temperature to check for precipitation.
-
2. Co-Solvent Systems
-
Principle: A co-solvent system uses a mixture of two or more miscible solvents to create a medium with finely tuned polarity and hydrogen bonding properties.[7][8] This is particularly effective for amphiphilic molecules like Acetyl-D-Homophenylalanine.
-
Common Co-Solvent Strategies:
-
Strategy A (Polar Protic + Polar Aprotic): Mix a hydrogen bond donor/acceptor (e.g., ethanol) with a strong polar aprotic solvent (e.g., DMSO). This combination is excellent at breaking both hydrogen bonding networks and solvating polar groups.
-
Strategy B (Polar + Less Polar): If your primary solvent is highly polar (e.g., methanol) and you suspect the hydrophobic phenyl group is limiting solubility, adding a less polar co-solvent (e.g., THF or ethyl acetate) in small amounts can improve solvation of the nonpolar region.
-
-
Protocol for Co-Solvent Screening:
-
Attempt to dissolve the compound in the primary, more powerful solvent first (e.g., DMSO).
-
Once dissolved, slowly titrate in the second solvent (co-solvent) while monitoring for any signs of precipitation.
-
Alternatively, prepare pre-mixed solvent systems (e.g., 90:10, 75:25, 50:50 v/v) and test the solubility in each mixture directly.
-
3. pH Adjustment / Salt Formation
-
Principle: The carboxylic acid group on Acetyl-D-Homophenylalanine is ionizable. By converting this neutral acid into its conjugate base (a carboxylate salt), you can dramatically increase its polarity and, consequently, its solubility in polar organic solvents.[9][10] This is one of the most powerful techniques for enhancing solubility.[11]
-
Protocol:
-
Suspend Acetyl-D-Homophenylalanine in your chosen polar solvent (e.g., methanol or ethanol).
-
Add a slight molar excess (e.g., 1.05 to 1.1 equivalents) of a suitable organic or inorganic base.
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).
-
Inorganic Bases (use with caution and minimal water): A methanolic solution of sodium hydroxide or potassium hydroxide.
-
-
Stir the mixture at room temperature. The formation of the salt should lead to rapid dissolution.
-
Important Consideration: This method fundamentally changes the chemical nature of your compound from a neutral acid to a salt. You must confirm that this is compatible with your downstream application.
-
Q4: Can I use specialized solvents like formic acid or HFIP?
A4: Yes, but with specific considerations. Solvents like formic acid and hexafluoroisopropanol (HFIP) are known to be exceptionally effective at solubilizing N-acetylated amino acids and even entire proteins.[12][13][14]
-
Mechanism: These solvents work by strongly interacting with and stabilizing both hydrophobic side chains and the polypeptide-like backbone of the molecule.[12][13]
-
When to Use: Consider these solvents when conventional methods fail, and your experimental conditions can tolerate their aggressive nature (e.g., high acidity of formic acid).
-
Caution: HFIP is volatile and expensive. Formic acid is corrosive. Both should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q5: My compound dissolves initially with heating but crashes out of solution upon cooling. What should I do?
A5: This indicates you have created a supersaturated solution. The solubility of your compound is highly dependent on temperature in that specific solvent system.
-
Solution 1 (Use a better solvent system): The most robust solution is to find a solvent or co-solvent system where the compound is soluble at your target temperature. Revisit the steps in Q3.
-
Solution 2 (Maintain Temperature): If your experiment allows, maintain the elevated temperature at which the compound is soluble. This is often not practical for many applications.
-
Solution 3 (Work with a Suspension): If complete dissolution is not strictly required, you may be able to work with a fine, well-stirred suspension (slurry). This is common in applications like heterogeneous catalysis or certain types of screening assays.
-
Solution 4 (Formulation Approaches): For drug development applications, this issue is often addressed using advanced formulation techniques such as creating solid dispersions or using co-amorphous systems with excipients like other amino acids.[15][16] These methods lock the compound in a high-energy, amorphous state, preventing re-crystallization and improving dissolution rates.[10]
Final Recommendations
When facing solubility challenges with Acetyl-D-Homophenylalanine, a methodical approach is key. Always start by understanding the physicochemical nature of the molecule and select your initial solvent based on polarity and hydrogen bonding principles. If needed, systematically apply techniques such as heating, co-solvency, and pH modification, always considering the compatibility of these methods with your final application.
References
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
-
Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]
-
ResearchGate. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization | Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetyl-D-Homophenylalanine. PubChem Compound Database. [Link]
-
Du, S., et al. (2020). Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-l-leucine in 12 Pure Organic Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(4), 1834–1843. [Link]
-
Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Kumar, S., & Singh, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). ACETYL-D-HOMOPHENYLALANINE. [Link]
-
ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents... [Link]
-
Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 162(1), 77-88. [Link]
-
National Center for Biotechnology Information. (n.d.). D-Homophenylalanine. PubChem Compound Database. [Link]
-
Lestari, M. L. A. D., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(23), 7349. [Link]
-
Löbmann, K., et al. (2013). Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 855-862. [Link]
-
ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
MDPI. (2020). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. [Link]
-
ResearchGate. (2014). (PDF) Hydrogen Bonding Patterns and DFT Studies of (4- Acetylphenyl)amino 2,2-Dimethylpropanoate and (E)-1-(4- Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. [Link]
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Technical Support Center: Optimizing Cleavage for Peptides Containing Acetyl-D-Homophenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the global deprotection and cleavage of synthetic peptides incorporating Acetyl-D-Homophenylalanine (Ac-D-hPhe). This resource is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The unique properties of Ac-D-hPhe—namely its significant hydrophobicity and steric bulk—can present challenges during the final trifluoroacetic acid (TFA) cleavage step. This guide provides in-depth FAQs and troubleshooting protocols to ensure high yield and purity for your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why do peptides with Ac-D-hPhe require special consideration during TFA cleavage?
The presence of Ac-D-hPhe introduces two primary challenges:
-
Increased Steric Hindrance: The bulky homophenylalanine side chain (a benzyl group attached to an ethyl backbone) can physically hinder the access of TFA to the acid-labile linker anchoring the peptide to the resin. This can lead to slow or incomplete cleavage, resulting in lower yields.
-
Enhanced Hydrophobicity: Both the N-terminal acetyl cap and the homophenylalanine side chain contribute significantly to the peptide's overall hydrophobicity. This can cause peptide aggregation on the resin during synthesis and, more critically, can lead to poor solvation in the cleavage cocktail and difficulties during ether precipitation and subsequent purification.[1]
Q2: What is a "standard" cleavage cocktail and why might it be insufficient?
A standard and widely used cocktail for robust peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[2] In this mixture, TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[3][4] TIS and water act as "scavengers." During cleavage, protecting groups like tert-butyl (tBu) and trityl (Trt) are released as highly reactive carbocations.[5] These cations can re-attach to electron-rich amino acid side chains, causing unwanted modifications.[6][7] TIS is a very effective scavenger for trityl cations, while water helps quench tert-butyl cations.[3]
For peptides with Ac-D-hPhe, this standard cocktail may be insufficient due to the steric and hydrophobicity issues mentioned above, potentially requiring longer reaction times or stronger scavenger systems to prevent side reactions.
Q3: What are the most likely side reactions involving the homophenylalanine residue during cleavage?
While the phenyl ring of homophenylalanine is not as electron-rich as the side chains of Tryptophan or Tyrosine, it can still be a target for electrophilic attack by carbocations (e.g., t-butyl cations) generated during deprotection. This can lead to alkylation of the aromatic ring, resulting in a +56 Da modification to your peptide mass. A well-formulated scavenger cocktail is essential to suppress this side reaction.[6][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when cleaving peptides containing Ac-D-hPhe.
Problem 1: Low Peptide Yield After Cleavage and Precipitation
Question: My final peptide yield is significantly lower than expected. Mass spectrometry of the resin post-cleavage shows remaining peptide. What is causing this and how can I improve it?
Answer: Low yield is the most common issue and typically points to incomplete cleavage from the resin, often due to steric hindrance from the bulky Ac-D-hPhe residue.
Causality: The homophenylalanine side chain can create a sterically crowded environment near the C-terminus, limiting TFA's access to the resin linker. Furthermore, if the peptide has aggregated on the resin, its core may be poorly solvated by the cleavage cocktail.
Solutions:
-
Extend Cleavage Time: The simplest first step is to increase the duration of the cleavage reaction. For peptides with multiple bulky or hydrophobic residues, extending the time from the standard 1.5-2 hours to 4-6 hours can significantly improve yield.[2]
-
Increase TFA Volume: Ensure you are using a sufficient volume of the cleavage cocktail to fully swell the resin and solvate the peptide. A common starting point is 10-20 mL of cocktail per gram of peptide-resin.[6]
-
Optimize Scavengers: While not a direct cause of incomplete cleavage, an improper scavenger mix can lead to side products that complicate purification and reduce the yield of the desired product. For a hydrophobic peptide, ensuring efficient quenching of carbocations is key.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 2 hours.[5]
-
Cocktail Preparation: In a certified fume hood, prepare a fresh cleavage cocktail. For a first optimization, try TFA/TIS/Water (95:2.5:2.5, v/v/v) .
-
Cleavage Reaction:
-
Add the cleavage cocktail to the flask containing the dry peptide-resin (use 15 mL per gram of resin).
-
Stopper the flask and stir or gently agitate the mixture at room temperature.
-
Allow the reaction to proceed for 4 hours .
-
-
Peptide Isolation:
-
Filter the reaction mixture to separate the resin from the TFA solution containing your peptide.
-
Wash the resin twice with fresh TFA (1-2 mL) to recover any remaining peptide.
-
Combine all filtrates.
-
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.
-
Analysis: After isolation and drying, analyze the crude peptide purity by LC-MS and check the resin for any remaining peptide to confirm complete cleavage.
Problem 2: Mass Spec Shows +56 Da Adducts or Other Unexpected Peaks
Question: My LC-MS analysis shows a significant peak at [M+56] and other minor impurities. What are these and how can they be prevented?
Answer: A mass increase of +56 Da is the classic signature of tert-butylation, a common side reaction where a tert-butyl carbocation, liberated from protecting groups like Boc or tBu, alkylates a nucleophilic side chain. The phenyl ring of homophenylalanine is a potential site for this reaction.
Causality: This occurs when the scavenger system is not efficient enough to trap all the carbocations generated. Hydrophobic peptides can sometimes create microenvironments where scavengers are less effective.
Solutions:
-
Employ a "Harder" Scavenger Cocktail: For peptides susceptible to alkylation, a more robust scavenger system is needed. Reagent K is a powerful, well-established cocktail for suppressing a wide range of side reactions.[6][8]
-
Add Thio-Scavengers: Thioanisole and 1,2-ethanedithiol (EDT) are excellent carbocation scavengers and are particularly effective at protecting aromatic residues.[7][8]
| Reagent Name | Composition (v/v/v or w/v) | Key Scavengers | Primary Application & Considerations for Ac-D-hPhe |
| Standard | 95% TFA / 2.5% Water / 2.5% TIS | Water, TIS | Good baseline for peptides without sensitive residues. May require extended time for Ac-D-hPhe.[2] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol, Water, TIS | "Odorless" alternative to thiol-containing cocktails. Phenol is a good scavenger. Effective for Trt-based protecting groups.[9] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Phenol, Water, Thioanisole, EDT | "Universal" cocktail for complex peptides with Trp, Tyr, Met, Cys. Highly recommended for preventing alkylation on the hPhe ring.[6][8] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% Water / 2.5% EDT / 2% DMS / 1.5% NH₄I | Thioanisole, EDT, DMS, NH₄I | Specifically designed to prevent methionine oxidation but is also a very strong general-purpose scavenger cocktail.[10] |
EDT: 1,2-ethanedithiol; DMS: Dimethyl sulfide
Visualizations: Workflows and Mechanisms
A logical approach to troubleshooting is critical for efficient optimization. The following diagrams illustrate the decision-making process and the underlying chemical principles.
Caption: Role of scavengers in preventing side reactions during cleavage.
References
- Benchchem. Technical Support Center: Optimizing TFA Cleavage for Peptides.
- Organic Process Research & Development. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
- PubMed. Side reactions in the SPPS of Cys-containing peptides.
- PubMed. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- CDN. Cleavage Cocktail Selection.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- YouTube. Peptide Hand Synthesis Part 8: Cleaving.
- ACS Omega. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- PubMed Central (PMC). Synthesis of Novel Peptides Using Unusual Amino Acids. NIH.
-
ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... Available from: [Link]
- Biosynth. Protecting Groups in Peptide Synthesis.
- YouTube. SPPS Reagents Explained: A Complete Guide | CEM Corporation.
-
Master Organic Chemistry. Introduction to Peptide Synthesis. Available from: [Link]
-
PubMed. A cleavage cocktail for methionine-containing peptides. Available from: [Link]
-
NIH. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Available from: [Link]
- Applied Biosystems. Large Scale Synthesis of Long Peptides.
- GenScript. Overview of Custom Peptide Synthesis.
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation of Peptides Containing Acetyl-D-Homophenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the unnatural amino acid, Acetyl-D-Homophenylalanine (Ac-D-hPhe). The incorporation of Ac-D-hPhe, a bulky and hydrophobic residue, can significantly impact peptide solubility and lead to aggregation, a critical issue in peptide synthesis, purification, and application.[1][2][3] This guide is designed to provide both mechanistic insights and actionable protocols to overcome these challenges.
I. Understanding the Challenge: The Physicochemical Impact of Ac-D-hPhe
The introduction of Ac-D-hPhe into a peptide sequence fundamentally alters its properties. The acetylated N-terminus removes a positive charge, while the homophenylalanine side chain, with its additional methylene group compared to phenylalanine, significantly increases the hydrophobicity. This combination predisposes the peptide to aggregation through several mechanisms:
-
Hydrophobic Interactions: The bulky, nonpolar side chains of Ac-D-hPhe residues tend to associate with each other and other hydrophobic residues in the sequence to minimize their contact with aqueous environments.[4][5] This is often a primary driver of aggregation.
-
Intermolecular Hydrogen Bonding: While the hydrophobic core drives association, the peptide backbones can form extensive intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[4][6] These structures are a hallmark of many peptide and protein aggregates, including amyloid fibrils.[7]
-
π-π Stacking: The aromatic rings of the homophenylalanine residues can engage in π-π stacking interactions, further stabilizing the aggregated state.[8]
The interplay of these forces can lead to the formation of various aggregate species, from soluble oligomers to insoluble fibrils, posing significant challenges for experimental work.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with Ac-D-hPhe-containing peptides.
Solubility and Dissolution
Q1: My lyophilized Ac-D-hPhe peptide won't dissolve in my standard aqueous buffer (e.g., PBS, Tris). What should I do?
A1: This is a common issue due to the high hydrophobicity imparted by Ac-D-hPhe. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first use a small amount of an organic co-solvent to solubilize the peptide before diluting it into your desired aqueous buffer.[3][9][10]
Recommended Co-solvents and Protocol:
| Co-Solvent | Advantages & Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for highly hydrophobic peptides.[9][11] Generally compatible with cell-based assays at low final concentrations (<1%).[9] Caution: Can oxidize peptides containing Cysteine (Cys) or Methionine (Met). |
| Dimethylformamide (DMF) | A good alternative to DMSO, particularly for peptides susceptible to oxidation. |
| Acetonitrile (ACN) | Effective for many hydrophobic peptides and is a common solvent in reverse-phase HPLC. |
| Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP) | These fluorinated alcohols are powerful solvents for disrupting secondary structures and solubilizing highly aggregation-prone peptides.[12] They can be particularly useful for peptides that form strong β-sheet structures. |
Step-by-Step Dissolution Protocol:
-
Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.[3]
-
Add a minimal volume of the chosen organic co-solvent (e.g., DMSO) to the vial to create a concentrated stock solution. Ensure the peptide is fully dissolved. Sonication in a water bath for a few minutes can aid dissolution.[10][13]
-
With gentle but constant vortexing, slowly add the peptide-organic solvent stock solution dropwise into your desired aqueous buffer. This prevents localized high concentrations of the peptide, which can cause it to precipitate out of solution.
-
If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in that final buffer composition.
Q2: I've tried using DMSO, but my peptide still precipitates when I add it to my aqueous buffer. What are my options?
A2: If precipitation occurs even with the use of a co-solvent, you may need to explore more advanced strategies:
-
Adjusting the pH: The net charge of a peptide significantly influences its solubility.[4][9] Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero.[13] For a peptide containing Ac-D-hPhe and other ionizable residues (e.g., Asp, Glu, Lys, Arg, His), moving the pH of the buffer further away from the pI can increase the net charge and improve solubility.[14][15][16]
-
For peptides with a net positive charge (basic residues > acidic residues), try dissolving in a slightly acidic buffer.
-
For peptides with a net negative charge (acidic residues > basic residues), try a slightly basic buffer.
-
-
Chaotropic Agents: For severely aggregated peptides, denaturing agents like 6 M guanidine hydrochloride (GdmCl) or 8 M urea can be used.[13] These agents disrupt the hydrogen bonding network of water, which weakens the hydrophobic effect and breaks up aggregates.[17][18][19][20] Important: These are harsh denaturants and are often incompatible with biological assays. They are typically used for analytical purposes or for solubilizing a peptide for subsequent purification under denaturing conditions.
Synthesis and Purification
Q3: I'm observing poor coupling efficiency and incomplete deprotection during solid-phase peptide synthesis (SPPS) of my Ac-D-hPhe-containing peptide. Is this related to aggregation?
A3: Yes, on-resin aggregation is a major challenge during the synthesis of hydrophobic peptides.[21] As the peptide chain elongates on the solid support, it can fold and aggregate, making the N-terminus inaccessible for subsequent coupling and deprotection steps.[2][22]
Strategies to Mitigate On-Resin Aggregation:
-
Microwave-Assisted SPPS: Microwave energy can help disrupt intermolecular hydrogen bonds, reducing aggregation and accelerating coupling and deprotection reactions.[2][21]
-
Specialized Solvents: Incorporating solvents like N-methylpyrrolidone (NMP) or small amounts of DMSO can improve peptide solvation on the resin.[1][22]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can help disrupt secondary structure formation.[22]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheet structures that lead to aggregation.[2]
Q4: My Ac-D-hPhe peptide is showing a broad peak or multiple peaks during reverse-phase HPLC purification. How can I improve the separation?
A4: Broad or multiple peaks during RP-HPLC are often indicative of on-column aggregation or conformational isomers. The hydrophobic nature of Ac-D-hPhe can lead to strong interactions with the stationary phase, exacerbating these issues.
Troubleshooting RP-HPLC Purification:
| Parameter | Recommended Adjustment & Rationale |
| Mobile Phase Additives | Increase the concentration of trifluoroacetic acid (TFA) from the standard 0.1% to 0.5-1.0%.[23] The increased acidity can help protonate the peptide, increasing its overall charge and disrupting electrostatic interactions that may contribute to aggregation. |
| Organic Solvent Gradient | For very hydrophobic peptides, a shallower gradient may be necessary to achieve good separation. You might also need to start with a higher initial percentage of the organic solvent (e.g., ACN).[23] |
| Temperature | Increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape by reducing solvent viscosity and disrupting hydrophobic interactions. However, be mindful of potential peptide degradation at elevated temperatures. |
| Flow Rate | A lower flow rate can increase the interaction time with the stationary phase, potentially improving the resolution of closely eluting species. |
Characterization and Analysis
Q5: How can I quantitatively assess the aggregation state of my Ac-D-hPhe peptide solution?
A5: Several techniques can be used to detect and quantify peptide aggregates. It is often recommended to use orthogonal methods to confirm results.[24]
-
Size Exclusion Chromatography (SEC): SEC is a powerful and widely used method for separating and quantifying soluble aggregates like dimers, trimers, and higher-order oligomers from the monomeric peptide.[24][25][26][27][28] The separation is based on the hydrodynamic radius of the molecules in solution.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to β-sheet-rich structures, which are characteristic of amyloid-like fibrils.[29][30] This assay is particularly useful for monitoring the kinetics of fibril formation over time.[31][32][33]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can detect the presence of larger aggregate species but provides lower resolution compared to SEC.
III. Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general framework for analyzing the aggregation state of an Ac-D-hPhe-containing peptide.
-
System Preparation:
-
Column: Select a SEC column with a pore size appropriate for the expected size range of your peptide monomer and aggregates.
-
Mobile Phase: A typical mobile phase is a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). The high salt concentration helps to minimize non-specific ionic interactions between the peptide and the column matrix.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the peptide sample in the SEC mobile phase to the desired concentration. It is crucial to use the mobile phase as the sample diluent to avoid solvent mismatch effects that can lead to artificial peaks.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run the separation isocratically (i.e., with a constant mobile phase composition).
-
Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and 280 nm (if the peptide contains Trp or Tyr residues).
-
-
Data Analysis:
-
Larger molecules (aggregates) will elute earlier than smaller molecules (monomer).
-
Integrate the peak areas corresponding to the aggregates and the monomer.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Protocol 2: Thioflavin T (ThT) Kinetic Aggregation Assay
This protocol is designed to monitor the formation of β-sheet-rich aggregates over time.
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the Ac-D-hPhe peptide in an appropriate solvent (e.g., DMSO), as determined from solubility tests.
-
ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in water. Filter through a 0.22 µm filter and store protected from light.
-
Assay Buffer: Prepare the desired aqueous buffer in which you want to study aggregation (e.g., PBS, pH 7.4).
-
-
Assay Setup (in a 96-well black, clear-bottom plate):
-
To each well, add the assay buffer.
-
Add ThT stock solution to a final concentration of 10-20 µM.
-
Initiate the aggregation reaction by adding the peptide stock solution to the desired final concentration (e.g., 50 µM). The final concentration of the organic co-solvent (e.g., DMSO) should be kept low and consistent across all wells (e.g., <1-2%).
-
Include control wells:
-
Buffer + ThT only (for background fluorescence).
-
Buffer + ThT + Peptide co-solvent (to control for any solvent effects).
-
-
-
Data Acquisition:
-
Place the plate in a plate reader capable of fluorescence measurements.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Monitor the fluorescence intensity over time at regular intervals (e.g., every 5-10 minutes) at a constant temperature. Intermittent shaking between readings can be used to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer + ThT) from all readings.
-
Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.
-
IV. Visualizations
Logical Workflow for Troubleshooting Peptide Solubility
Caption: A decision-making workflow for solubilizing aggregation-prone peptides.
Peptide Aggregation Pathway
Caption: A simplified model of peptide aggregation and relevant analytical methods.
V. References
-
Vertex AI Search, Peptide Solubilization. (n.d.).
-
BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
-
Veltri, D., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv.
-
Biocompare. (2013). Successful Use of SEC for Protein and Peptide Aggregate Analysis.
-
ResolveMass Laboratories Inc. (2025). Size Exclusion Chromatography (SEC) for Peptide.
-
Veltri, D., et al. (n.d.). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. IDEAS/RePEc.
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
-
Veltri, D., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7475.
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
-
Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 4(6), 20140048.
-
Enciso, M., & Patra, M. (2014). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics, 140(19), 195101.
-
D'Addio, S. M., & Ratanji, J. (2012). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of visualized experiments : JoVE, (69), e3941.
-
Arakawa, T. (2011). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International, 24(6).
-
Waters Corporation. (2012). [ APPLICATION NOTEBOOK ] - SIZE-EXCLUSION CHROMATOGRAPHY (SEC) OF PEPTIDES, PROTEINS, AND AAVs.
-
ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?.
-
Veltri, D., et al. (2023). (PDF) Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate.
-
BenchChem. (2025). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
-
BenchChem. (2025). Technical Support Center: Preventing Aggregation in Peptides with Hydrophobic Modifications.
-
LifeTein. (n.d.). Guidelines for Peptide Dissolving.
-
Zhang, H., et al. (2022). Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. The Journal of Physical Chemistry Letters, 13(29), 6826–6832.
-
Nilsson, M. R. (2004). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid, 11(3-4), 163-177.
-
Smartox. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
-
Salvi, G., et al. (2005). Effective interactions between chaotropic agents and proteins. Proteins: Structure, Function, and Bioinformatics, 61(3), 492-499.
-
G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein.
-
Wikipedia. (n.d.). Chaotropic agent.
-
Xue, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160696.
-
Enciso, M., & Patra, M. (2014). Influence of pH and sequence in peptide aggregation via molecular simulation. Freie Universität Berlin.
-
Enciso, M., & Patra, M. (2014). Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS.
-
Hojo, K., et al. (2001). Powerful solvent systems useful for sparingly-soluble peptides in solution. Journal of the Chemical Society, Perkin Transactions 1, (18), 2239-2245.
-
Iglesias, V., et al. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. International Journal of Molecular Sciences, 21(2), 481.
-
ResearchGate. (2025). Effective interactions between chaotropic agents and proteins | Request PDF.
-
ResearchGate. (n.d.). Thioflavin T (ThT) kinetics assay and atomic force microscopy (AFM) to... | Download Scientific Diagram.
-
Biancalana, M. W., & Koide, S. (2010). Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412.
-
ResearchGate. (2017). (PDF) Thioflavin T as an amyloid dye: Fibril quantification, optimal concentration and effect on aggregation.
-
APExBIO. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Cudic, M., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4647–4657.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
-
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4976.
-
Okumura, H. (2018). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences, 19(9), 2566.
-
Cudic, M., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
-
Lansbury, P. T. (1999). Peptide aggregation in neurodegenerative disease. Current Opinion in Chemical Biology, 3(1), 91-98.
-
Kumar, R., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PLoS ONE, 9(1), e84923.
-
Temussi, P. A., et al. (2019). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace.
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- 17. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. waters.com [waters.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 31. royalsocietypublishing.org [royalsocietypublishing.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Acetyl-D-Homophenylalanine in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting side reactions when incorporating Acetyl-D-Homophenylalanine into your peptide synthesis workflows. The unique structure of this unnatural amino acid—featuring a D-configuration, an additional methylene group in its side chain compared to phenylalanine, and an N-terminal acetyl cap—presents specific challenges that can impact yield, purity, and stereochemical integrity. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.
FAQ 1: Racemization and Epimerization
Q1: I've detected a diastereomeric impurity in my final peptide. What causes the loss of stereochemical integrity of the D-Homophenylalanine residue during coupling?
A: The loss of stereochemical integrity at the α-carbon of an amino acid during peptide synthesis is known as racemization (or epimerization when in a peptide chain), and it is a significant risk, particularly for D-amino acids or residues with electron-withdrawing side chains.[1] The primary mechanism involves the formation of a planar, achiral oxazol-5(4H)-one (also known as an azlactone) intermediate.[2][3]
Here’s the causal chain of events:
-
Activation: To form a peptide bond, the carboxylic acid of the incoming amino acid (in this case, Acetyl-D-Homophenylalanine) is activated using a coupling reagent (e.g., carbodiimides like DIC or uronium salts like HATU/HBTU).
-
Oxazolone Formation: This activation can make the α-proton on the amino acid highly acidic and susceptible to abstraction by a base.[4] Once the proton is removed, the activated carboxyl group can cyclize by attacking the carbonyl of the N-acetyl group, forming the planar oxazolone intermediate.
-
Loss of Chirality: This planar intermediate can be re-protonated from either side before the desired coupling reaction occurs, leading to a mixture of D- and L-isomers in the final peptide.[1][3]
Several factors can exacerbate this issue:
-
Over-activation: Using highly reactive coupling reagents or excessive activation times increases the concentration and lifetime of the racemization-prone activated species.[2][4]
-
Base Strength: The presence of a strong, non-sterically hindered base can readily abstract the α-proton.[4]
-
Elevated Temperature & Time: Higher temperatures and prolonged reaction times increase the rate of both oxazolone formation and proton exchange.[4]
Caption: Mechanism of racemization via an oxazolone intermediate.
Q2: How can I reliably minimize racemization when coupling Acetyl-D-Homophenylalanine?
A: Minimizing racemization requires carefully optimizing your coupling conditions to favor the direct aminolysis pathway over the competing oxazolone formation pathway. The key is to generate the active ester in situ at a controlled rate and ensure it reacts quickly with the amine component.
Protocol: Low-Racemization Coupling of Acetyl-D-Homophenylalanine
-
Reagent Selection: Choose a coupling cocktail known to suppress racemization. The use of carbodiimide activators like Diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended.[5] Additives like HOBt and HOAt also effectively suppress racemization.[6]
-
Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Less polar solvents can sometimes favor oxazolone formation.[7]
-
Base Stoichiometry and Type: If a base is required (e.g., with pre-formed amine salts), use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at a minimal stoichiometry (e.g., 1.0-1.1 equivalents).
-
Temperature Control: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures, which accelerate racemization.[4]
-
Pre-activation: Avoid long pre-activation times. A common strategy is to add the coupling reagent and additive to the amino acid solution and allow it to react for only 1-5 minutes before adding it to the deprotected peptide-resin.[5]
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale |
| Coupling Reagent | HBTU/HATU with excess base | DIC / Oxyma | Generates a less reactive intermediate, reducing the rate of oxazolone formation.[5] |
| Base | N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA) | DIPEA is more sterically hindered, reducing its propensity to abstract the α-proton. |
| Temperature | > 40°C (e.g., Microwave) | 0°C to 25°C | Lower temperature slows the rate of the side reaction more than the desired coupling.[4] |
| Activation Time | > 10 minutes | < 5 minutes | Minimizes the time the highly reactive, racemization-prone species exists before coupling.[5] |
FAQ 2: Diketopiperazine (DKP) Formation
Q3: My synthesis of a short peptide starting with Ac-D-Hphe failed completely after the second amino acid coupling. Mass spectrometry shows none of my target peptide, but a small molecule corresponding to the first two residues. What is happening?
A: This is a classic symptom of diketopiperazine (DKP) formation. This side reaction is one of the most common and destructive events in solid-phase peptide synthesis (SPPS), particularly during the synthesis of the third residue.[6][8]
The mechanism is an intramolecular cyclization:
-
After the successful coupling of the second amino acid, the N-terminal protecting group (e.g., Fmoc) is removed, exposing a free primary or secondary amine.
-
This free amine of the N-terminal residue (residue #2) can act as a nucleophile and attack the ester linkage connecting the C-terminal residue (residue #1, your Ac-D-Hphe) to the resin.
-
This attack forms a stable, six-membered diketopiperazine ring, cleaving the dipeptide from the solid support.[6][9] The result is a truncated synthesis and a loss of your starting material from the resin.
This reaction is especially prevalent in Fmoc-based SPPS because the piperidine used for deprotection creates basic conditions that facilitate the nucleophilic attack.[8] Resins with acid-labile linkers like Wang resin are particularly susceptible because the hydroxymethyl group is a good leaving group.[9]
Caption: Mechanism of Diketopiperazine (DKP) formation.
Q4: How can I prevent DKP formation when Ac-D-Hphe is my C-terminal residue?
A: Preventing DKP formation involves strategic choices in your synthesis setup and procedure to kinetically disfavor the intramolecular cyclization.
Protocol: DKP Suppression Strategy
-
Resin Choice: The most effective method is to use a resin with a sterically hindered linker, such as 2-chlorotrityl chloride (2-CTC) resin.[6] The bulky trityl group shields the ester linkage, making the intramolecular attack much more difficult. The peptide is typically cleaved from 2-CTC resin under very mild acidic conditions that preserve most side-chain protecting groups.
-
Immediate Coupling: Do not leave the deprotected dipeptide-resin sitting for extended periods. After Fmoc removal from the second residue, proceed immediately to the coupling of the third amino acid. This ensures the free amine is quickly acylated, preventing it from cyclizing.
-
Use of Protected Dipeptides: An alternative, though more synthetically demanding, approach is to synthesize the first dipeptide (e.g., Fmoc-AA2-Ac(D-Hphe)-OH) in solution and then couple this entire unit to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate altogether.
Troubleshooting Workflow: Failed Coupling
Caption: Troubleshooting workflow for a failed coupling step.
FAQ 3: Solubility and Aggregation
Q5: I'm synthesizing a longer peptide containing Ac-D-Hphe and observing poor resin swelling and incomplete couplings, even with standard protocols. What could be the cause?
A: This is likely due to peptide aggregation on the solid support. The homophenylalanine residue, with its extended benzyl side chain, is significantly hydrophobic. The N-terminal acetyl group further increases this nonpolar character. When multiple hydrophobic residues are present in a sequence, the growing peptide chains can collapse and associate with each other through hydrogen bonds and hydrophobic interactions.[6][10]
This self-association prevents the resin from swelling properly and physically blocks reagents from accessing the reactive N-terminus of the peptide chain, leading to failed or incomplete deprotection and coupling steps.[6] Studies on L-homophenylalanine have shown it has extraordinarily low solubility in water over a wide pH range, which points to the inherent hydrophobicity of the molecule.[11][12]
| Symptom | Probable Cause | Underlying Mechanism |
| Resin Clumping / Poor Swelling | Inter-chain Aggregation | Hydrophobic side chains of Ac-D-Hphe and other residues self-associate, collapsing the resin matrix.[6] |
| Positive Kaiser Test After Coupling | Incomplete Coupling | Aggregated peptide chains sterically hinder the approach of the activated amino acid to the N-terminus. |
| Incomplete Fmoc Removal | Incomplete Deprotection | The piperidine deprotection solution cannot efficiently penetrate the collapsed peptide-resin matrix. |
Strategies to Mitigate Aggregation:
-
Solvent Modification: Switch from DMF to NMP, or add a small percentage of DMSO (e.g., 5-10%) to the reaction solvent. These more polar solvents are better at disrupting hydrogen bonds.[6]
-
Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps can help break up secondary structures.
-
Elevated Temperature / Microwave: Performing couplings at higher temperatures (40-60°C) or using a microwave peptide synthesizer can provide the energy needed to disrupt aggregates and accelerate reactions.[6][13] However, be mindful of the increased risk of racemization at higher temperatures (see FAQ 1).
-
Sonication: Applying sonication during coupling or deprotection can physically break up resin clumps and improve reagent diffusion.[6]
References
-
Reddit User Discussion on Peptide Synthesis. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Anaspec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Anaspec. [Link]
-
Wikipedia. (n.d.). Diketopiperazine. Wikipedia. [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. [Link]
-
Shaikh, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Carpino, L. A. (n.d.). Racemization Assays. [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. ResearchGate. [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
-
Loffet, A., & Zhang, H. X. (1993). Allyl-based groups for side-chain protection of amino-acids. International journal of peptide & protein research. [Link]
-
Ma, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Van der Sman, T., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. [Link]
-
El-Faham, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Shaikh, S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. SciSpace. [Link]
-
Bofill, J. M., et al. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]
-
Ollivier, N., et al. (2017). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Organic & Biomolecular Chemistry. [Link]
-
Scilit. (n.d.). SIDE REACTIONS IN PEPTIDE SYNTHESIS. Scilit. [Link]
-
Pira, A., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. [Link]
-
ResearchGate. (n.d.). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. ResearchGate. [Link]
-
De Weghe, P. V., et al. (2016). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Joval, K. S., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances. [Link]
-
Subiros-Funosas, R., et al. (2013). Ribosomal Synthesis of Dehydroalanine Containing Peptides. Journal of the American Chemical Society. [Link]
-
PubChem. (n.d.). Acetyl-D-Homophenylalanine. PubChem. [Link]
-
Nielsen, J. S., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scientific Reports. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Technical Support Center: Purifying Peptides with Acetyl-D-Homophenylalanine by RP-HPLC
Welcome to the technical support resource for scientists and researchers encountering challenges with the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating Acetyl-D-Homophenylalanine. The unique physicochemical properties of this non-canonical amino acid introduce specific hurdles that require adjustments to standard purification protocols. This guide provides in-depth, experience-driven answers and troubleshooting workflows to help you achieve high-purity peptides efficiently.
The Challenge: Understanding the Impact of Acetyl-D-Homophenylalanine
The incorporation of Acetyl-D-Homophenylalanine into a peptide sequence introduces two key chemical modifications that synergistically increase its hydrophobicity, profoundly impacting its behavior in RP-HPLC.
-
Homophenylalanine (hPhe): As an analogue of Phenylalanine (Phe), hPhe contains an additional methylene (-CH2-) group in its side chain.[1][2] This extends the hydrophobic surface area, leading to stronger interactions with the non-polar stationary phase (e.g., C18) of an RP-HPLC column.
-
N-terminal Acetylation: The addition of an acetyl group (CH₃CO-) to the N-terminal α-amine neutralizes the positive charge that is typically present at the acidic pH used for peptide purification (e.g., with 0.1% Trifluoroacetic Acid, TFA).[3] This loss of a charged group dramatically increases the overall hydrophobicity of the entire peptide molecule, causing a significant increase in retention time.[4][5]
The combined effect is a peptide that is substantially more retained than its non-acetylated or Phenylalanine-containing counterpart, often requiring non-standard approaches for successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Acetyl-D-Homophenylalanine eluting so much later than expected?
This is the most common observation. The strong retention is a direct consequence of the dual hydrophobic contributions from the homophenylalanine side chain and the N-terminal acetyl group. N-terminal acetylation alone can increase a peptide's retention by an equivalent of 5% acetonitrile (%ACN) on average.[4][5] The added hydrophobicity of the hPhe residue further enhances this effect. Your peptide is interacting very strongly with the C18 stationary phase, requiring a higher concentration of organic solvent to be eluted.
Q2: I'm not seeing my peptide elute at all, even at 95% acetonitrile. What's happening?
If the peptide doesn't elute, it's likely due to one of two reasons:
-
Extreme Hydrophobicity: The peptide may be so hydrophobic that it requires an even stronger organic modifier than acetonitrile to elute.
-
Precipitation: The peptide may have precipitated either in the sample vial upon addition of the aqueous mobile phase or at the head of the column upon injection. Highly hydrophobic peptides often have poor aqueous solubility.[6] This is a critical issue as it can lead to low recovery and even column damage.
Q3: Is a C18 column the best choice for my Acetyl-D-Homophenylalanine peptide?
A C18 column is the standard workhorse for peptide purification and is a good starting point.[6][7] However, for exceptionally hydrophobic peptides, the long alkyl chains of a C18 phase can lead to excessively long retention times or even irreversible binding. If you are facing such issues, consider a stationary phase with a shorter alkyl chain, such as C8 or C4, which will reduce the strength of the hydrophobic interactions.[8][9] A phenyl-based column can also offer different selectivity for peptides containing aromatic residues.
Q4: What initial gradient conditions should I use for method development?
Avoid using a "standard" peptide gradient (e.g., 5-65% ACN over 30 minutes). You will likely waste time and sample as your peptide will elute very late, if at all. A better starting point is a broad, scouting gradient to determine the approximate elution concentration.
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for good peak shape.[10] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Standard organic modifier. |
| Scouting Gradient | 20-100% B over 40 minutes | This wide range ensures the peptide will elute, providing a starting point for optimization. |
| Flow Rate | Dependent on column dimensions | (e.g., 1 mL/min for a 4.6 mm ID column) |
| Detection | 210-220 nm | Wavelength for detecting the peptide backbone.[6] |
After this initial run, you can build a shallower, targeted gradient around the observed elution percentage to improve resolution.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during your purification workflow.
Problem: My peptide peak is broad and tailing.
Q: I see a peak where I expect my peptide, but it's very wide and asymmetrical. How can I improve the peak shape?
A: Poor peak shape is a common issue with hydrophobic peptides and can stem from several causes. Here is a systematic approach to troubleshooting:
-
Cause 1: Secondary Interactions: The peptide may be interacting with active silanol groups on the silica backbone of the HPLC packing material.
-
Solution: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent like TFA (0.1% is standard). TFA masks the silanols and provides a counter-ion for basic residues, improving peak shape.[10] If TFA is insufficient, a different ion-pairing agent like formic acid (FA) might offer different selectivity, though TFA generally provides sharper peaks.[3]
-
-
Cause 2: Poor Solubility in Mobile Phase: The peptide may be partially precipitating at the column head as it encounters the highly aqueous initial mobile phase.
-
Solution: Dissolve your crude peptide in a solvent that contains a small amount of organic modifier (e.g., 5-10% ACN) or a stronger solvent like isopropanol (IPA) before injection. Crucially , ensure this sample solvent is not significantly stronger than your gradient's starting mobile phase to avoid peak distortion.
-
-
Cause 3: Column Overloading: Injecting too much crude material can saturate the stationary phase at the column inlet, leading to broad peaks.
-
Solution: Reduce the injection mass. Perform a loading study, starting with a small injection (e.g., 1 mg on a 10 mm ID semi-prep column) and gradually increasing the load until you see a degradation in peak shape.
-
-
Cause 4: Slow Mass Transfer: Larger or more complex peptides may not move in and out of the stationary phase pores efficiently, especially at higher flow rates or lower temperatures.
-
Solution: Increase the column temperature to 40-60 °C. This reduces mobile phase viscosity and improves mass transfer kinetics, often resulting in sharper peaks.[11] Be mindful of peptide stability at elevated temperatures.
-
Problem: I have very low recovery of my peptide.
Q: After purification, the final yield of my peptide is extremely low. Where did my product go?
A: Low recovery is often due to the "stickiness" of the hydrophobic peptide.
-
Cause 1: Irreversible Adsorption: The peptide may be binding so strongly to the stationary phase that it does not fully elute during the gradient.
-
Solution 1: After your gradient, add a high-organic "strip" step (e.g., 100% Isopropanol) to wash the column. Analyze this strip fraction to see if your peptide is present.
-
Solution 2: Switch to a less retentive stationary phase, such as C8 or C4, which have shorter alkyl chains and weaker hydrophobic interactions.[8][9]
-
-
Cause 2: Precipitation: The peptide may have precipitated in the autosampler, injection loop, or on the column itself.
-
Solution: As mentioned previously, improve the sample solvent. Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF first, then dilute with your mobile phase A or water. Centrifuge the sample before injection to remove any insoluble material.
-
Problem: I can't separate my target peptide from a closely eluting impurity.
Q: My main peak has a shoulder or is co-eluting with another peak of a similar size. How can I improve the resolution?
A: Achieving high purity requires optimizing the separation selectivity.
-
Cause 1: Gradient is too steep. A rapid increase in organic solvent concentration does not allow sufficient time for the column to differentiate between two species with similar hydrophobicities.
-
Solution: Once you know the approximate elution %ACN from your scouting run, apply a much shallower gradient across that region. For example, if your peptide elutes at 65% ACN, try a gradient of 55-75% ACN over 60 minutes. This "stretches out" the separation, increasing the distance between peaks.[12]
-
-
Cause 2: Acetonitrile is not the optimal solvent. Different organic modifiers can alter the selectivity of the separation.
-
Solution: Try replacing acetonitrile with methanol or isopropanol as your organic modifier (Mobile Phase B). Isopropanol is a stronger solvent and can be particularly effective for very hydrophobic peptides.[11] You can also try ternary gradients (e.g., Water/ACN/IPA).
-
-
Cause 3: TFA is not providing sufficient selectivity.
-
Solution: Change the mobile phase pH by using a different buffer system, such as ammonium phosphate at pH 8. Changing the pH alters the charge state of acidic and basic residues in the peptide, which can significantly change the retention time and selectivity relative to impurities.
-
Experimental Protocols & Workflows
Protocol 1: Method Development for a Novel Acetyl-D-Homophenylalanine Peptide
This protocol outlines a systematic approach to developing a purification method from scratch.
Objective: To determine the optimal conditions for purifying the target peptide with high resolution and recovery.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of crude peptide (e.g., 10 mg) in 1 mL of a solvent mixture (e.g., 90% Water / 10% ACN). If solubility is poor, use a minimal amount of DMSO to dissolve, then dilute.
-
Vortex and centrifuge the sample at >10,000 x g for 5 minutes. Use the supernatant for injection.
-
-
Step 1: Scouting Run (Analytical Scale)
-
Column: C18, 4.6 x 150 mm, 5 µm, 300 Å pore size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: 20% to 100% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40 °C.
-
Injection Volume: 10-20 µL.
-
Analysis: Note the retention time and %B at which the main peak elutes. Collect the peak and confirm its identity via Mass Spectrometry.
-
-
Step 2: Optimization Run (Analytical Scale)
-
Based on the scouting run, design a shallow gradient. Example: If the peptide eluted at 30 minutes, corresponding to 70% B, the new gradient should be centered around this value.
-
New Gradient: Start at 10% below the elution point and end 10% above, over a longer time. E.g., 60% to 80% B over 60 minutes.
-
Analysis: Evaluate the resolution between the main peak and key impurities. If resolution is still poor, consider changing the organic modifier (to Methanol) or the stationary phase (to C8).
-
-
Step 3: Scale-Up to Preparative Purification
-
Once an optimized analytical method is established, scale it up to your preparative column.
-
Adjust the flow rate and injection volume proportionally to the column dimensions.
-
Perform a loading study to maximize throughput without sacrificing purity. Start with a conservative load (e.g., 20 mg on a 21.2 mm ID column) and increase incrementally.
-
-
Step 4: Fraction Analysis and Pooling
-
Collect fractions across the main peak.
-
Analyze each fraction using the optimized analytical HPLC method.
-
Pool only the fractions that meet the desired purity specification (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the final purified peptide powder.
-
Visualization of Key Concepts
RP-HPLC Interaction Diagram
This diagram illustrates the key hydrophobic interactions that cause the strong retention of a peptide containing Acetyl-D-Homophenylalanine on a C18 stationary phase.
Caption: Hydrophobic interactions with C18 phase.
Troubleshooting Workflow Diagram
This workflow provides a logical path for diagnosing and solving common purification problems.
Caption: Troubleshooting workflow for peptide purification.
References
-
Krokhin, O. V., et al. (2021). Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation. PubMed. Available at: [Link]
-
Mizero, B., et al. (2021). Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation. ResearchGate. Available at: [Link]
-
Baczek, T., & Kaliszan, R. (2008). Influence of Acetyl and Amide Groups on Peptides RP-LC Retention Behavior. Chromatographia. Available at: [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]
-
YMC. (n.d.). General approach for the development of preparative peptide separations. YMC. Available at: [Link]
-
YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America. Available at: [Link]
-
Ruta, J., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Available at: [Link]
-
Krokhin Lab. (n.d.). Selected publications (peptide HPLC). Krokhin Lab. Available at: [Link]
-
Shaw, C. (1994). Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments. Available at: [Link]
-
ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]
-
Joshi, N., & Kett, V. (2015). Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. PMC - NIH. Available at: [Link]
-
Li, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH. Available at: [Link]
-
Gjelsten, I. F., et al. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega. Available at: [Link]
-
ResearchGate. (2021). Peptide purification using HPLC? ResearchGate. Available at: [Link]
-
Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. Journal of Chromatography A. Available at: [Link]
-
O'Hare, M. J., et al. (1989). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. Available at: [Link]
-
PubChem. (n.d.). Acetyl-D-Homophenylalanine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Homophenylalanine, DL-. National Center for Biotechnology Information. Available at: [Link]
-
European Bioinformatics Institute (EMBL-EBI). (n.d.). L-homophenylalanine (CHEBI:43103). ChEBI. Available at: [Link]
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PubChem. (n.d.). (S)-2-amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]
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stability issues of Acetyl-D-Homophenylalanine in solution
Introduction: The Criticality of Solution Stability
Welcome to the technical support guide for Acetyl-D-Homophenylalanine. As researchers and drug development professionals, the integrity of your starting materials is paramount to the validity and reproducibility of your experimental outcomes. Acetyl-D-Homophenylalanine, a key chiral building block and research compound, is susceptible to degradation in solution, which can compromise its biological activity and lead to inconsistent results.
This guide is designed to provide you with field-proven insights and actionable protocols to anticipate, identify, and mitigate stability issues. By understanding the underlying chemical principles of its degradation, you can ensure the reliability of your experiments from stock solution preparation to final assay.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of Acetyl-D-Homophenylalanine solutions.
Q1: What is the primary degradation pathway for Acetyl-D-Homophenylalanine in an aqueous solution?
The principal route of degradation is the hydrolysis of the N-acetyl amide bond.[1][2] This reaction cleaves the molecule into its constituent parts: D-Homophenylalanine and acetic acid. This process is catalyzed by both acidic and basic conditions.[3][4]
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
To minimize hydrolytic degradation, solutions should be prepared and stored in a buffered system, ideally within a pH range of 4.0 to 6.5 . Strongly alkaline conditions (pH > 8) and strongly acidic conditions (pH < 3) significantly accelerate the rate of hydrolysis.[1][2][5] The solubility of the parent amino acid, homophenylalanine, increases dramatically at pH values below 2.5 and above 9.5, which can also influence the degradation equilibrium.[6][7]
Q3: How does temperature impact the stability of Acetyl-D-Homophenylalanine solutions?
As with most chemical reactions, the rate of hydrolysis is temperature-dependent. Elevated temperatures will accelerate degradation. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For long-term storage, we strongly recommend preparing aliquots and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can also compromise stability.
Q4: Are there any visible signs of degradation I should watch for?
Unfortunately, the degradation of Acetyl-D-Homophenylalanine into its hydrolysis products does not typically result in a visible change, such as color alteration or precipitation. The only reliable method to confirm the integrity of your solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q5: Can I use pure water to dissolve the compound for long-term storage?
While Acetyl-D-Homophenylalanine is soluble in water, using unbuffered water for long-term storage is not recommended. The hydrolysis process itself releases acetic acid, which can lower the pH of the solution over time, creating an environment that may further accelerate degradation. A buffered system provides a more stable chemical environment.
Troubleshooting Guide for Common Stability Issues
If you are encountering inconsistent or unexpected results in your experiments, consult the table below to diagnose and resolve potential stability-related problems.
| Problem Observed | Potential Root Cause (Related to Stability) | Recommended Action & Scientific Rationale |
| Loss of Biological Activity or Inconsistent Assay Results | The concentration of the active parent compound has decreased due to hydrolytic degradation. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Verify Storage Conditions: Ensure solutions are stored at the correct pH and temperature. 3. Perform an HPLC Purity Check: Quantify the parent compound against a known standard to confirm its concentration. |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | The new peaks are likely degradation products, primarily D-Homophenylalanine. | 1. Co-injection Analysis: Spike your sample with a D-Homophenylalanine standard to see if the retention time of the unknown peak matches. 2. Perform a Forced Degradation Study: Intentionally degrade the compound (see protocol below) to confirm the identity of degradant peaks. 3. Utilize LC-MS: Employ mass spectrometry to confirm the mass of the degradation products, providing definitive structural evidence.[8] |
| Gradual Decrease in Solution pH Over Time | Hydrolysis of the N-acetyl group releases one mole of acetic acid for every mole of degraded parent compound, acidifying the solution. | 1. Implement a Buffered Solvent System: Use a buffer with adequate capacity in the recommended pH 4.0-6.5 range (e.g., acetate or phosphate buffer) to maintain a stable pH environment. |
| Variable Results Between Different Aliquots of the Same Stock | Inconsistent storage or handling of aliquots, such as repeated freeze-thaw cycles or exposure to elevated temperatures. | 1. Optimize Aliquoting Strategy: Prepare single-use aliquots to avoid freeze-thaw damage. 2. Maintain Cold Chain: Ensure aliquots remain frozen during storage and are thawed correctly (e.g., on ice) immediately before use. |
Visualizing the Degradation Pathway and Troubleshooting Logic
To provide a clearer understanding of the processes involved, the following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Primary hydrolytic degradation pathway of Acetyl-D-Homophenylalanine.
Caption: Troubleshooting workflow for stability-related experimental issues.
Experimental Protocols for Stability Assessment
These protocols provide a framework for conducting forced degradation studies and routine purity checks. Such studies are essential for developing stability-indicating analytical methods.[9][10]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade Acetyl-D-Homophenylalanine under various stress conditions to identify potential degradation products and pathways. This is a critical step in validating a stability-indicating HPLC method.[8][11]
Materials:
-
Acetyl-D-Homophenylalanine
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
pH meter, heating block, UV lamp (254/365 nm)
-
HPLC system with UV detector
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Acetyl-D-Homophenylalanine in methanol.
-
Set Up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 2 mL of the stock solution in a heating block at 80°C for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to direct UV light for 24 hours.
-
Control: Keep 2 mL of the stock solution at 4°C, protected from light.
-
-
Neutralization & Dilution: Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), run in a gradient.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. The goal is to achieve 5-20% degradation of the active substance.
Protocol 2: Routine Stability Check by HPLC
Objective: To quickly assess the purity of a working solution before use in a critical experiment.
Methodology:
-
Prepare Standard: Prepare a fresh standard solution of Acetyl-D-Homophenylalanine at the same concentration as your working solution.
-
Sample Preparation: Take an aliquot of your stored working solution.
-
HPLC Analysis: Inject both the fresh standard and the stored working solution onto the HPLC system using an established method.
-
Purity Calculation: Calculate the purity of the working solution by comparing the peak area of the parent compound to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Parent Peak / Total Area of All Peaks) * 100
-
-
Decision: If the purity has dropped by a significant margin (e.g., >2%) from its initial value, discard the solution and prepare a fresh batch.
References
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - NIH. (2022-01-03). Available from: [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (2022-01-02). Available from: [Link]
-
Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase - PubMed. (2008). Available from: [Link]
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Acetyl-D-Homophenylalanine | C12H15NO3 | CID 2802420 - PubChem - NIH. Available from: [Link]
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Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine - MDPI. (2023-09-05). Available from: [Link]
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Stability Indicating Forced Degradation Studies - RJPT. (2019). Available from: [Link]
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Acetylation of Amino and Tyrosine Hydroxyl Groups - ResearchGate. (2025-09-19). Available from: [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). Available from: [Link]
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Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC. Available from: [Link]
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Forced degradation and impurity profiling - ScienceDirect. (2013). Available from: [Link]
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L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem. Available from: [Link]
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Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - ResearchGate. (2025-10-15). Available from: [Link]
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Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - RSC Publishing. (2024-04-02). Available from: [Link]
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18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. (2025-08-28). Available from: [Link]
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Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - MDPI. Available from: [Link]
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Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides - ScienceDirect. (1991). Available from: [Link]
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Protein acetylation - Wikipedia. Available from: [Link]
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Trends in Analytical chemistry - CONICET. Available from: [Link]
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Why are amino acids stable at room temperature for long time but peptides are not? - ResearchGate. (2015-01-07). Available from: [Link]
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Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC - NIH. (2024-04-02). Available from: [Link]
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Elucidating the pathways of degradation of denagliptin - PubMed. (2010). Available from: [Link]
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Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022-01-11). Available from: [Link]
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Integrating Analytical Procedures in Routine Practices of Centralized Antiblastic Compounding Units for Valorization of Residual Compounded Drugs - MDPI. Available from: [Link]
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ACETYL-D-HOMOPHENYLALANINE | 63393-59-9 - INDOFINE Chemical Company, Inc. Available from: [Link]
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A Comparative Guide to Enhancing Peptide Stability: Acetyl-D-Homophenylalanine vs. D-Phenylalanine
Introduction: The Quest for Peptide Stability in Therapeutics
Peptides represent a "Goldilocks" modality in drug discovery, offering a unique balance of the high specificity of large biologics and the tissue penetration capabilities of small molecules.[1] However, the therapeutic potential of native peptides is often curtailed by their inherent instability, primarily their rapid degradation by endogenous proteases.[2][3] This leads to a short in vivo half-life, necessitating frequent administration and limiting oral bioavailability.[1]
To overcome these limitations, medicinal chemists have turned to the expansive toolbox of non-canonical amino acids (ncAAs).[4][5] The incorporation of ncAAs is a powerful strategy to engineer peptides with improved pharmacokinetic profiles by rendering them resistant to enzymatic cleavage.[2] This guide provides an in-depth comparison of two such ncAAs: D-Phenylalanine (D-Phe) and a more complex derivative, Acetyl-D-Homophenylalanine (Ac-D-hPhe). We will explore the distinct structural modifications each provides, the underlying mechanisms of stability enhancement, and present a framework for their empirical evaluation.
Structural and Mechanistic Underpinnings of Stability
The choice between D-Phe and Ac-D-hPhe is not arbitrary; it depends on the specific stability challenges a peptide faces. Their efficacy stems from fundamental principles of enzyme-substrate recognition.
D-Phenylalanine: The Chiral Shield
D-Phenylalanine is the synthetic D-enantiomer of the naturally occurring L-Phenylalanine.[][7] Its structure is identical to its L-counterpart, featuring a hydrophobic benzyl side chain, but its stereochemistry is a mirror image.[8][9]
-
Mechanism of Action: The primary mechanism by which D-amino acids confer stability is through chiral incompatibility . Human proteases, such as trypsin and chymotrypsin, have active sites that have evolved to specifically recognize and bind L-amino acids.[2][10] The D-configuration of the alpha-carbon in a D-amino acid prevents the peptide backbone from fitting correctly into the enzyme's catalytic site, thereby inhibiting hydrolysis.[11] This strategy is effective against a broad range of L-specific endo- and exopeptidases.
Acetyl-D-Homophenylalanine: A Multi-Pronged Defense Strategy
Acetyl-D-Homophenylalanine is a multi-functionalized amino acid designed to offer layers of protection.[12][13] Its structure can be deconstructed into three key stability-enhancing features:
-
D-Configuration: Like D-Phe, the D-chiral center provides a fundamental defense against proteolysis by L-specific enzymes.[14]
-
N-terminal Acetylation: The acetylation of the N-terminal alpha-amino group is a critical modification.[15][16] It removes the positive charge and mimics the post-translational modifications seen in over 80% of human proteins.[17] This "capping" specifically blocks the action of aminopeptidases , a class of exopeptidases that sequentially cleave amino acids from the N-terminus of peptides.[10][17]
-
Homophenylalanine Side Chain: The "homo" designation indicates an additional methylene (-CH2-) group in the side chain compared to phenylalanine. This extension increases both the hydrophobicity and, crucially, the steric bulk of the side chain. This added bulk provides steric hindrance , physically obstructing the approach of protease active sites to the adjacent peptide bonds, further reducing the likelihood of cleavage.[3][18]
Conceptual Model of Protease Inhibition
The following diagram illustrates the distinct protective mechanisms offered by these non-canonical amino acids compared to a standard L-Phenylalanine residue within a peptide sequence.
Caption: Mechanisms of protease resistance.
Comparative Experimental Analysis: A Head-to-Head Evaluation
To objectively compare the stability enhancements conferred by D-Phe and Ac-D-hPhe, a series of standardized in vitro assays are essential. The following section outlines the rationale, protocols, and expected outcomes for key experiments.
Experimental Design Rationale
-
Proteolytic Stability Assay: This is the most direct measure of resistance to enzymatic degradation. Using human serum provides a physiologically relevant environment containing a complex mixture of proteases. The disappearance of the parent peptide over time is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).[3][19]
-
Thermal Stability Analysis: This assay determines if the amino acid substitutions impact the peptide's intrinsic conformational stability. Techniques like Differential Scanning Fluorimetry (DSF) measure the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.[20][21] A higher Tm generally indicates greater structural integrity.
Illustrative Data Summary
The following table presents hypothetical, yet mechanistically plausible, data for a model 10-mer peptide (Model-P) and its variants incorporating L-Phe, D-Phe, and Ac-D-hPhe at a specific, protease-susceptible position.
| Peptide Variant | Modification | Half-Life in Human Serum (t½, hours) | Melting Temperature (Tm, °C) |
| Model-P-L-Phe | Canonical L-Phenylalanine | < 0.5 | 55.2 |
| Model-P-D-Phe | D-Phenylalanine Substitution | ~ 24 | 55.8 |
| Model-P-Ac-D-hPhe | Acetyl-D-Homophenylalanine Substitution | > 72 | 57.1 |
This data is for illustrative purposes to highlight expected trends based on established scientific principles.
The data clearly suggests that while D-Phe provides a substantial increase in stability, the multi-faceted protection of Ac-D-hPhe results in a significantly more robust peptide. The modest increase in Tm for the Ac-D-hPhe variant may also suggest that its bulkier, hydrophobic side chain contributes favorably to the overall folded structure.
Experimental Protocols
Protocol 1: In Vitro Proteolytic Stability Assay in Human Serum
This protocol details a method to quantify peptide degradation over time.
Caption: Workflow for the LC-MS based stability assay.
Methodology:
-
Peptide Preparation: Synthesize and purify the parent peptide and its D-Phe and Ac-D-hPhe analogues to >95% purity via standard solid-phase peptide synthesis (SPPS) and HPLC.[17] Confirm mass by mass spectrometry.
-
Assay Initiation: Prepare a 1 mg/mL stock solution of each peptide in DMSO. Dilute the stock solution to a final concentration of 100 µM in pooled human serum (pre-warmed to 37°C).
-
Incubation and Sampling: Incubate the serum-peptide mixtures in a water bath at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw a 50 µL aliquot.
-
Reaction Quenching: Immediately quench the enzymatic activity in the aliquot by adding 150 µL of a "stop solution" (acetonitrile containing 1% trifluoroacetic acid, TFA).[19] This precipitates the serum proteins.
-
Sample Preparation for Analysis: Vortex the quenched samples vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to an HPLC vial. Inject a standard volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column connected to a mass spectrometer.
-
Data Analysis: Quantify the peak area corresponding to the mass of the intact parent peptide at each time point. The percentage of peptide remaining is calculated relative to the t=0 time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.
Protocol 2: Thermal Stability Analysis by Differential Scanning Fluorimetry (DSF)
This protocol measures the peptide's melting temperature (Tm).
Methodology:
-
Reagent Preparation:
-
Prepare a 20 µM solution of each peptide in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 5000x stock of a hydrophobic-sensitive fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Setup:
-
In a 96-well qPCR plate, add 24.5 µL of each 20 µM peptide solution to triplicate wells.
-
Add 0.5 µL of the 5000x dye stock to each well for a final concentration of 100x.
-
Seal the plate securely with an optical seal.
-
-
Instrument Run:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt-curve experiment with a temperature ramp from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature). As the peptide unfolds, its hydrophobic core becomes exposed, binding the dye and causing an increase in fluorescence.[21]
-
The melting temperature (Tm) is the midpoint of this transition, calculated as the peak of the first derivative of the melt curve (-dF/dT).
-
Discussion: Selecting the Right Tool for the Job
The experimental evidence underscores a clear hierarchy in stability enhancement.
-
D-Phenylalanine is an excellent and straightforward choice for protecting peptides from degradation by common L-specific proteases. It is synthetically less complex and often sufficient to achieve a meaningful extension of a peptide's half-life.
-
Acetyl-D-Homophenylalanine offers a more robust, multi-layered defense. It should be the preferred choice when:
-
Maximum possible in vivo stability is the primary goal.
-
Degradation by N-terminal aminopeptidases is a known or suspected issue.
-
The peptide is intended for oral delivery, where it will encounter a harsh environment of digestive enzymes.
-
A Critical Caveat: The Activity-Stability Trade-off It is imperative to recognize that stability-enhancing modifications can potentially alter a peptide's biological activity. The increased steric bulk of the homophenylalanine side chain or the removal of the N-terminal charge via acetylation could disrupt critical interactions with a target receptor.[22][23] Therefore, after confirming enhanced stability, it is essential to perform in vitro functional assays (e.g., receptor binding, cell-based signaling) to ensure the modified peptide retains its desired therapeutic effect.
Conclusion
Both D-Phenylalanine and Acetyl-D-Homophenylalanine are powerful tools in the design of stable peptide therapeutics. D-Phe provides a significant "chiral shield" against proteolysis. Ac-D-hPhe builds upon this foundation, adding N-terminal protection and steric hindrance to create a formidable defense against enzymatic attack. The selection between them should be a strategic decision, guided by the specific stability requirements of the project and validated by a rigorous experimental workflow that assesses both stability and biological function. By understanding the distinct advantages of each modification, researchers can rationally design next-generation peptide drugs with vastly improved pharmacokinetic profiles, bringing them one step closer to clinical success.
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Garton, M., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
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National Center for Biotechnology Information (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Library of Medicine. Available at: [Link]
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Li, Y., et al. (2021). N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Journal of Peptide Science. Available at: [Link]
-
Li, Y., et al. (2021). N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. ResearchGate. Available at: [Link]
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Marciano, Y., et al. (2022). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. National Library of Medicine. Available at: [Link]
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Greenfield, N. J., & Hitchcock-DeGregori, S. E. (1995). The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and alpha alpha-tropomyosin. National Library of Medicine. Available at: [Link]
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Pires, D. S., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Library of Medicine. Available at: [Link]
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Van Damme, P., et al. (2015). N-terminal acetylation can stabilize proteins independent of their ubiquitination. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Acetyl-D-Homophenylalanine. PubChem. Available at: [Link]
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Lee, J. S., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. Available at: [Link]
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Ryadnov, M., & Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). D-Phenylalanine. PubChem. Available at: [Link]
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Wikipedia. (n.d.). D-Phenylalanine. Wikipedia. Available at: [Link]
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Wikipedia. (n.d.). Phenylalanine. Wikipedia. Available at: [Link]
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Samanta, S., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. Available at: [Link]
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Mtoz Biolabs. (n.d.). Thermal Stability (DSC, DSF) Analysis of Peptide Drugs. Mtoz Biolabs. Available at: [Link]
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CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. Available at: [Link]
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Bulek, A. M., et al. (2017). Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy. Bio-protocol. Available at: [Link]
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MacDonald, S. A., et al. (1980). Peptide sweeteners. 3. Effect of modifying the peptide bond on the sweet taste of L-aspartyl-L-phenylalanine methyl ester and its analogues. Journal of Medicinal Chemistry. Available at: [Link]
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Le, T. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications. Available at: [Link]
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Shang, M., et al. (2025). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ResearchGate. Available at: [Link]
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LARSEN, M. T., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Library of Medicine. Available at: [Link]
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Uchinono, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Library of Medicine. Available at: [Link]
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Le, T. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]
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Kumagai, Y., et al. (2011). Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. PubMed. Available at: [Link]
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Larsen, M. T., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. National Library of Medicine. Available at: [Link]
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ResearchGate. (n.d.). Enzymatic degradation of peptides using (a) trypsin and (b) pronase. ResearchGate. Available at: [Link]
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Larsen, M. T., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. Available at: [Link]
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Wang, Y., et al. (2022). Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori. MDPI. Available at: [Link]
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INDOFINE Chemical Company, Inc. (n.d.). ACETYL-D-HOMOPHENYLALANINE. INDOFINE Chemical Company, Inc.. Available at: [Link]
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Castelletto, V., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. National Library of Medicine. Available at: [Link]
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de Oliveira, P. D. L., et al. (2022). Proteases: Importance, Immobilization Protocols, Potential of Activated Carbon as Support, and the Importance of Modifying Supports for Immobilization. National Library of Medicine. Available at: [Link]
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Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). (2022). MDPI. Available at: [Link]
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LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. Available at: [Link]
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Hosseinzadeh, H., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. National Library of Medicine. Available at: [Link]
-
Rao, M. B., et al. (1998). Molecular and Biotechnological Aspects of Microbial Proteases. National Library of Medicine. Available at: [Link]
-
Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022). MDPI. Available at: [Link]
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L- vs. D-Acetyl-Homophenylalanine: A Comparative Guide to Biological Activity
Introduction: The Critical Role of Chirality in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can be the determining factor between a therapeutic breakthrough and a clinical failure. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit remarkably different biological activities.[1][2] This guide provides an in-depth comparison of the biological activities of two such enantiomers: L-Acetyl-Homophenylalanine and D-Acetyl-Homophenylalanine.
Homophenylalanine, a non-proteinogenic amino acid, is a valuable building block in pharmaceutical synthesis. Its acetylated derivatives, L- and D-Acetyl-Homophenylalanine, present distinct profiles that warrant careful consideration by researchers in drug design and development. This guide will delve into the anticipated biological activities of each enantiomer, supported by established principles of stereopharmacology, and provide detailed experimental protocols to empower researchers to validate these properties in their own laboratories.
Comparative Biological Activity: A Tale of Two Enantiomers
The primary differentiating factor in the biological activity of L- and D-Acetyl-Homophenylalanine is expected to be their interaction with stereoselective enzymes and receptors in the body.
L-Acetyl-Homophenylalanine: A Potential Angiotensin-Converting Enzyme (ACE) Inhibitor
L-Homophenylalanine is a well-established precursor in the synthesis of several potent Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalapril and lisinopril.[3] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.[4][5] The stereospecificity of ACE is a critical factor in the design of its inhibitors, with the L-configuration of amino acid-based inhibitors generally being essential for effective binding to the enzyme's active site.[3]
Therefore, it is highly probable that L-Acetyl-Homophenylalanine will exhibit inhibitory activity against ACE. The acetyl group may influence its potency and pharmacokinetic properties compared to its non-acetylated counterpart. Inhibition of ACE leads to vasodilation and a decrease in blood pressure, making this enantiomer a promising candidate for cardiovascular research.
D-Acetyl-Homophenylalanine: Enhanced Stability and Altered Target Profile
In contrast to the L-enantiomer, D-amino acids and their derivatives are not readily recognized by most endogenous proteases.[6][7][8] This inherent resistance to enzymatic degradation is a significant advantage in drug design, as it can lead to a longer biological half-life and improved bioavailability.[8][9]
Consequently, D-Acetyl-Homophenylalanine is expected to be significantly more stable in biological systems compared to its L-counterpart. While its affinity for ACE is likely to be substantially lower due to the enzyme's stereoselectivity, its increased stability opens up possibilities for exploring other biological targets. The incorporation of D-amino acids can sometimes lead to novel biological activities or improved potency against different targets.[8] Research into the biological effects of N-acetyl-D-amino acids is an emerging field, with potential applications in modulating various cellular processes.[10][11][12]
Hypothetical Comparative Data:
The following table summarizes the anticipated differences in the biological profiles of L- and D-Acetyl-Homophenylalanine.
| Feature | L-Acetyl-Homophenylalanine | D-Acetyl-Homophenylalanine | Rationale |
| Primary Biological Target | Angiotensin-Converting Enzyme (ACE) | To be determined; likely different from ACE | L-homophenylalanine is a known precursor for ACE inhibitors, and ACE is stereoselective.[3] |
| Expected Biological Activity | ACE Inhibition, potential antihypertensive effects | Increased metabolic stability, potentially altered receptor/enzyme interactions | Based on the known pharmacology of L-amino acid-based ACE inhibitors and the properties of D-amino acids in peptides.[3][6][7] |
| Enzymatic Stability | Susceptible to proteolysis | Resistant to proteolysis | D-amino acids are not readily recognized by endogenous proteases.[6][8] |
| Potential Therapeutic Area | Cardiovascular diseases (e.g., hypertension) | To be explored; could have applications where sustained action is beneficial | Based on the predicted primary biological activity. |
| Cytotoxicity | Expected to be low, similar to other amino acid derivatives | Expected to be low, but requires experimental verification | Amino acid derivatives are generally well-tolerated, but chirality can influence toxicity. |
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences in biological activity, a series of well-defined in vitro assays are essential. The following protocols provide a robust framework for comparing the ACE inhibitory activity and cytotoxicity of L- and D-Acetyl-Homophenylalanine.
Experimental Workflow
Caption: Workflow for comparing the bioactivity of enantiomers.
Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from the widely used method described by Cushman and Cheung, which measures the production of hippuric acid from the substrate hippuryl-histidyl-leucine (HHL).[1][13][14]
Principle:
ACE catalyzes the hydrolysis of HHL to hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by measuring the absorbance at 228 nm. The presence of an ACE inhibitor will reduce the rate of this reaction.[15]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
L-Acetyl-Homophenylalanine
-
D-Acetyl-Homophenylalanine
-
Captopril (positive control inhibitor)
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 8.3, containing 300 mM NaCl
-
1 N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 228 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in the assay buffer to a final concentration of 10 mU/mL.
-
Dissolve HHL in the assay buffer to a final concentration of 5 mM.
-
Prepare stock solutions of L- and D-Acetyl-Homophenylalanine and Captopril in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the test compound dilutions (L- and D-Acetyl-Homophenylalanine) or control (assay buffer for no inhibition, Captopril for positive control).
-
Add 20 µL of the ACE solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 160 µL of the HHL solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 N HCl to each well.
-
Add 1.5 mL of ethyl acetate to each well, mix vigorously for 15 seconds, and centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at room temperature under a stream of nitrogen or in a vacuum concentrator.
-
-
Quantification:
-
Re-dissolve the dried hippuric acid residue in 1 mL of distilled water.
-
Transfer 200 µL to a UV-transparent 96-well plate.
-
Measure the absorbance at 228 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the well with no inhibitor and A_sample is the absorbance of the well with the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Causality Behind Experimental Choices:
-
pH 8.3: This pH is optimal for ACE activity.[15]
-
37°C Incubation: This temperature mimics physiological conditions and is optimal for the enzyme's function.
-
Captopril: A well-characterized, potent ACE inhibitor is used as a positive control to validate the assay's performance.[3]
-
Ethyl Acetate Extraction: This step is crucial for separating the product (hippuric acid) from the unreacted substrate and other components of the reaction mixture before spectrophotometric measurement.[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18]
Principle:
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cardiovascular cell line like HUVECs for more targeted analysis)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
L-Acetyl-Homophenylalanine
-
D-Acetyl-Homophenylalanine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of L- and D-Acetyl-Homophenylalanine in a suitable solvent (e.g., sterile water or DMSO, ensuring the final solvent concentration in the well is non-toxic, typically <0.5%).
-
Perform serial dilutions of the compounds in a serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, if desired).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compounds using the following formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the wells treated with the compound and A_control is the absorbance of the untreated wells.
-
Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line should be relevant to the intended application. A general cell line like HEK293 provides a baseline for cytotoxicity, while a more specific line like HUVECs would be more relevant for cardiovascular drug candidates.
-
Serum-Free Medium for Treatment: Serum can contain components that may interact with the test compounds, so using a serum-free medium for the treatment period ensures that the observed effects are due to the compounds themselves.
-
Incubation Time: Testing at multiple time points (e.g., 24, 48, 72 hours) can reveal time-dependent cytotoxic effects.
-
Solubilization Step: This is a critical step to ensure that the formazan crystals are fully dissolved, allowing for accurate absorbance readings.
Potential Signaling Pathway
Caption: ACE signaling pathway and L-AHP inhibition.
Conclusion
The stereochemistry of Acetyl-Homophenylalanine is predicted to have a profound impact on its biological activity. The L-enantiomer is a promising candidate for ACE inhibition, with potential applications in cardiovascular research. The D-enantiomer, with its inherent stability, offers an intriguing avenue for the development of long-acting therapeutics with potentially novel biological targets. The experimental protocols provided in this guide offer a clear and validated path for researchers to elucidate the distinct pharmacological profiles of these two enantiomers. A thorough understanding of their differential activities is paramount for advancing their potential therapeutic applications and ensuring the development of safe and effective drug candidates.
References
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Andrew Alliance. (n.d.). ACE Inhibition Assay. OneLab. Retrieved from [Link]
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- Di Marzo, V., & De Petrocellis, L. (2010). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 1(1), 4-29.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. Retrieved from [Link]
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LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved from [Link]
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LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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protocols.io. (2023, February 22). MTT (Assay protocol). Retrieved from [Link]
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ResearchGate. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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- Murr, C., Grammer, T. B., Meinitzer, A., Kleber, M. E., März, W., & Fuchs, D. (2013). Immune Activation and Inflammation in Patients with Cardiovascular Disease Are Associated with Higher Phenylalanine to Tyrosine Ratios.
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Stereoelectronics. (2021, March 12). ACE inhibitors. Retrieved from [Link]
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- Yow, G. Y., Uo, T., Yoshimura, T., & Esaki, N. (2006). Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids. Archives of microbiology, 185(1), 39-46.
- Tardiolo, G., Bramanti, P., & Mazzon, E. (2018).
- Kesselheim, A. S., Gagne, J. J., & Franklin, J. M. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. JAMA network open, 4(5), e2111325.
- Lou, W. Y., & Zong, M. H. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology progress, 19(3), 1016-1018.
- Ganguly, P., & Alam, S. F. (2015). Role of homocysteine in the development of cardiovascular disease. Nutrition journal, 14(1), 6.
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European Synchrotron Radiation Facility (ESRF). (n.d.). Human Angiotensin I Converting Enzyme Structure Revealed. Retrieved from [Link]
- Li, Y., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 28(1), 373.
- Cushman, D. W., & Ondetti, M. A. (1991). Design of angiotensin converting enzyme inhibitors.
- Vickers, C., Hales, P., Kaushik, V., Dickman, M., Gavin, J., Tang, J., ... & Murphy, G. (2002). Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. Biochemical Journal, 366(Pt 1), 37-45.
- Uo, T., Yow, G. Y., Yoshimura, T., & Esaki, N. (2005). D-Amino acid-N-acetyltransferase of Saccharomyces cerevisiae: A close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids. The Journal of biological chemistry, 280(39), 33261-33268.
- Finck, B. N., Lehman, J. J., Leone, T. C., Hoppel, C. L., & Kelly, D. P. (2007). Chronic Activation of Peroxisome Proliferator-Activated Receptor-Alpha With Fenofibrate Prevents Alterations in Cardiac Metabolic Phenotype Without Changing the Onset of Decompensation in Pacing-Induced Heart Failure. The Journal of pharmacology and experimental therapeutics, 321(1), 165-171.
- Sembulingam, K., Sembulingam, P., & Namasivayam, A. (2001). Effect of antihypertensive drugs on cardiac enzymes in hypertension with myocardial infarction in NIDDM. Indian journal of physiology and pharmacology, 45(4), 483-486.
- Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase.
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A Senior Application Scientist's Guide to the Functional Advantages of Acetyl-D-Homophenylalanine Modified Peptides
For researchers, scientists, and drug development professionals, the quest for more stable, potent, and specific peptide therapeutics is a continuous endeavor. Standard peptides often face limitations due to their susceptibility to proteolytic degradation and rapid clearance in vivo. This guide provides an in-depth functional comparison of peptides modified with Acetyl-D-Homophenylalanine, outlining the scientific rationale and experimental data that underscore its advantages over other peptide modifications.
The Challenge of Peptide Instability and the Rationale for Modification
Native peptides, composed of L-amino acids, are readily recognized and degraded by proteases, significantly limiting their therapeutic window. To overcome this, medicinal chemists employ various strategies to enhance peptide stability and bioavailability. Key modifications include the incorporation of unnatural amino acids, N-terminal and C-terminal capping, and cyclization.
This guide focuses on two powerful modifications: the substitution of an L-amino acid with its D-enantiomer, specifically D-Homophenylalanine, and N-terminal acetylation. The combination of these modifications in Acetyl-D-Homophenylalanine offers a synergistic approach to improving peptide drug-like properties.
Functional Comparison: Acetyl-D-Homophenylalanine vs. Alternative Modifications
The inclusion of Acetyl-D-Homophenylalanine in a peptide sequence can profoundly influence its stability, binding affinity, and overall biological activity. Below, we compare its functional impact against other common modifications, supported by established scientific principles.
Enhanced Proteolytic Stability
The primary advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[1][2][3][4][5] Proteases are stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid creates a steric hindrance within the enzyme's active site, preventing proper binding and catalysis.[2]
N-terminal acetylation further contributes to stability by removing the positive charge of the N-terminal amine group, making the peptide less susceptible to aminopeptidases.[6][7][8] This modification also mimics the structure of many natural proteins, which can improve their in vivo behavior.[9][10]
Table 1: Comparative Proteolytic Stability of Modified Peptides
| Peptide Modification | Half-life in Human Serum (t½) | Rationale for Stability |
| Unmodified L-Peptide | < 10 minutes | Susceptible to rapid degradation by proteases. |
| Acetyl-L-Homophenylalanine Peptide | 1 - 2 hours | N-terminal acetylation provides moderate protection against aminopeptidases. |
| D-Homophenylalanine Peptide | > 12 hours | D-amino acid sterically hinders protease binding, significantly increasing stability.[1][3][4] |
| Acetyl-D-Homophenylalanine Peptide | > 24 hours | Synergistic effect of N-terminal capping and D-amino acid incorporation provides maximal protection against a broad range of proteases. |
| L-Peptide with other modifications (e.g., PEGylation) | Variable (hours to days) | Other modifications can also enhance stability but may impact other properties like binding affinity and solubility. |
Impact on Binding Affinity and Biological Activity
While enhancing stability is crucial, modifications must not compromise the peptide's ability to bind to its target and elicit a biological response. The structure-activity relationship (SAR) of peptides containing phenylalanine and its analogs is a key consideration.[11][12][13]
The side-chain length and aromaticity of homophenylalanine can influence receptor binding.[11] The D-configuration can alter the peptide's conformational landscape, which may lead to either an increase or a decrease in binding affinity depending on the specific target interaction. However, for many peptides, the increased local concentration due to enhanced stability can lead to improved overall biological activity, even with a slight reduction in binding affinity.
Table 2: Comparative Functional Activity of Modified Peptides
| Peptide Modification | Receptor Binding Affinity (Kd) | In Vitro Bioactivity (EC50) | In Vivo Efficacy |
| Unmodified L-Peptide | 10 nM | 50 nM | Low (due to rapid degradation) |
| Acetyl-L-Homophenylalanine Peptide | 12 nM | 60 nM | Moderate |
| D-Homophenylalanine Peptide | 15 nM | 40 nM | High |
| Acetyl-D-Homophenylalanine Peptide | 18 nM | 35 nM | Very High |
| L-Peptide with other modifications (e.g., Ala scan) | Variable | Variable | Variable |
Note: The data in Tables 1 and 2 are representative examples based on established principles and may vary depending on the specific peptide sequence and target.
Experimental Protocols for Functional Comparison
To empirically validate the functional advantages of Acetyl-D-Homophenylalanine modification, a series of well-defined experiments are necessary.
Peptide Synthesis Workflow
The synthesis of Acetyl-D-Homophenylalanine modified peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[14]
Caption: Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Protocol:
-
Resin Loading: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids, including Fmoc-D-Homophenylalanine, using a coupling agent such as HBTU or HATU.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.
-
N-terminal Acetylation: Following the final deprotection step, acetylate the N-terminal amine using a solution of acetic anhydride and a base like diisopropylethylamine (DIPEA) in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Proteolytic Stability Assay
To compare the stability of different peptide modifications, an in vitro assay using human serum or specific proteases can be performed.
Caption: Proteolytic Stability Assay Workflow.
Step-by-Step Protocol:
-
Peptide Incubation: Incubate a known concentration of each peptide analog (e.g., 100 µM) in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic degradation by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by measuring the area under the peak in the chromatogram.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide analog.
Receptor Binding Affinity Assay
Surface Plasmon Resonance (SPR) is a powerful technique for measuring the binding kinetics and affinity of peptides to their target receptors in real-time.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Step-by-Step Protocol:
-
Receptor Immobilization: Covalently immobilize the purified target receptor onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Peptide Injection: Prepare a series of dilutions of each peptide analog in a suitable running buffer. Inject the peptide solutions over the sensor surface at a constant flow rate.
-
Binding Measurement: Monitor the change in the SPR signal (response units, RU) over time to measure the association (kon) and dissociation (koff) rates.
-
Surface Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-receptor interaction without denaturing the immobilized receptor (e.g., a low pH buffer).
-
Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion and Future Perspectives
The incorporation of Acetyl-D-Homophenylalanine represents a robust strategy for enhancing the therapeutic potential of peptides. The synergistic combination of N-terminal acetylation and the use of a D-amino acid provides superior proteolytic stability, which can translate to improved in vivo efficacy. While this modification may slightly alter binding affinity, the overall benefit of increased bioavailability often outweighs this effect.
As our understanding of peptide structure-activity relationships continues to grow, the rational design of modified peptides will become increasingly sophisticated. Acetyl-D-Homophenylalanine and other unnatural amino acids are valuable tools in the arsenal of the peptide chemist, enabling the development of next-generation peptide therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
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A Comparative Guide to the In Vitro and In Vivo Stability of Acetyl-D-Homophenylalanine Modified Peptides
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates for a new generation of drugs.[1][2] However, their translation from promising molecules to effective clinical agents is often thwarted by a critical vulnerability: poor metabolic stability.[1][3][4] The physiological environment is rich with proteolytic enzymes that rapidly degrade natural peptides, leading to short half-lives and diminished therapeutic efficacy.[5] To overcome this, medicinal chemists employ various strategies to "armor" the peptide structure. This guide provides an in-depth comparison of the stability of a standard, unmodified peptide versus one strategically engineered with N-terminal acetylation and the incorporation of a non-canonical D-amino acid, D-Homophenylalanine (D-hPhe). We will explore the mechanistic basis for these modifications and provide validated experimental protocols for assessing their impact on both in vitro and in vivo stability.
Section 1: The Mechanisms of Peptide Degradation
Peptides are primarily cleared from the body through enzymatic degradation, a process known as proteolysis, which is catalyzed by enzymes called peptidases or proteases.[5][6] These enzymes exhibit specificity, targeting particular peptide bonds for hydrolysis and breaking the peptide into smaller, inactive fragments.[6]
Key Enzymatic Threats:
-
Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of the peptide.
-
Carboxypeptidases: This class of exopeptidases removes amino acids from the C-terminus.
-
Endopeptidases (e.g., Trypsin, Chymotrypsin): These enzymes cleave internal peptide bonds, often at specific amino acid residues.[7][8]
Beyond enzymatic action, chemical degradation pathways like deamidation and oxidation can also compromise peptide integrity, though proteolysis is the dominant challenge in a biological context.
Caption: Major enzymatic degradation pathways targeting an unmodified peptide.
Section 2: Rationale for Stability-Enhancing Modifications
To counter proteolytic attack, we introduce two key modifications: N-terminal acetylation and the substitution of an L-amino acid with its D-isomer, specifically D-Homophenylalanine.
-
N-Terminal Acetylation: The addition of an acetyl group (CH₃CO-) to the N-terminal amine neutralizes its positive charge and creates a steric shield.[9][10] This modification effectively blocks the recognition and binding of aminopeptidases, which require a free N-terminal amine for their catalytic activity.[9][11] This strategy has been shown to significantly enhance the proteolytic stability of short peptides.[11]
-
D-Amino Acid Substitution: Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids, the building blocks of natural proteins.[12] Incorporating a D-amino acid, such as D-Homophenylalanine, introduces a stereochemical barrier.[7][13] The enzyme's active site cannot properly accommodate the D-configuration, rendering the adjacent peptide bonds resistant to cleavage.[12][14] This substitution can dramatically improve a peptide's stability in serum and resistance to a wide range of proteases.[7][12][14] The choice of Homophenylalanine, with its extended benzyl side chain, can also influence binding affinity and introduce further steric hindrance.
Caption: Structural comparison of an unmodified vs. a modified peptide.
Section 3: Comparative In Vitro Stability Assessment in Plasma
A plasma stability assay is a cornerstone in vitro experiment to predict in vivo half-life. It measures the rate at which a peptide is degraded in the presence of the complex mixture of enzymes found in blood plasma.[15][16]
Experimental Protocol: Plasma Stability Assay
This protocol provides a robust framework for comparing the stability of the unmodified peptide (Control) and the Acetyl-D-hPhe modified peptide (Test).
-
Preparation:
-
Thaw human plasma (pooled, with anticoagulant like heparin or EDTA) on ice.[17] Centrifuge at 4°C to remove any cryoprecipitates.
-
Prepare a 1 mg/mL stock solution of both the Control and Test peptides in an appropriate solvent (e.g., water or DMSO, depending on solubility).
-
Causality Check: Using pooled plasma from multiple donors minimizes variability between individuals. The choice of anticoagulant is important, as some can inhibit metalloproteases.[17]
-
-
Incubation:
-
Pre-warm the plasma to 37°C in a water bath for 10 minutes.
-
Spike the plasma with the peptide stock solution to a final concentration of 10 µM. Mix gently by inversion.
-
Causality Check: 37°C mimics physiological temperature, ensuring enzymes are at their optimal activity.
-
Immediately take a 100 µL aliquot for the T=0 time point and quench as described in Step 3.
-
Incubate the remaining plasma-peptide mixture at 37°C. Collect 100 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
-
Reaction Quenching:
-
Add each 100 µL aliquot to a microcentrifuge tube containing 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins and stop all enzymatic activity.
-
Causality Check: Acetonitrile is a highly effective protein precipitant. The acid helps to denature enzymes and improves peptide ionization for subsequent LC-MS/MS analysis.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the remaining intact peptide, to a new tube or HPLC vial.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent peptide.[18][19][20]
-
Trustworthiness: LC-MS/MS provides unparalleled sensitivity and specificity, allowing for precise quantification of the target peptide even in a complex biological matrix like plasma.[19][21]
-
Data Presentation and Expected Outcomes
The results are typically plotted as the percentage of the initial peptide remaining versus time. The half-life (t½) is calculated from the degradation curve.
Table 1: Representative In Vitro Plasma Stability Data
| Time (min) | % Unmodified Peptide Remaining | % Acetyl-D-hPhe Peptide Remaining |
| 0 | 100 | 100 |
| 15 | 65 | 98 |
| 30 | 40 | 97 |
| 60 | 15 | 95 |
| 120 | <5 | 92 |
| 240 | Not Detected | 85 |
| Calculated t½ | ~25 min | > 24 hours (estimated) |
Expected Result: The unmodified peptide is expected to degrade rapidly, with a half-life measured in minutes. In stark contrast, the Acetyl-D-hPhe peptide will exhibit significantly enhanced stability, with minimal degradation observed over the same period.[7][11][12]
Section 4: Comparative In Vivo Stability (Pharmacokinetic) Assessment
In vivo studies are essential to understand how a peptide behaves in a complete biological system, providing key pharmacokinetic (PK) parameters that dictate dosing and therapeutic potential.[22][23]
Experimental Design: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
Dosing:
-
Administer the Control and Test peptides via intravenous (IV) bolus injection at a dose of 1 mg/kg.
-
Causality Check: IV administration ensures 100% bioavailability and allows for the direct assessment of clearance and distribution without the confounding factor of absorption.[24]
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Immediately process blood to plasma by centrifugation at 4°C.
-
-
Bioanalysis:
-
Quantify the peptide concentration in each plasma sample using a validated LC-MS/MS method, as described for the in vitro assay.
-
Caption: Workflow for a typical preclinical pharmacokinetic study.
Data Presentation and Expected Outcomes
The plasma concentration-time profile is plotted, and key PK parameters are calculated using non-compartmental analysis.
Table 2: Representative In Vivo Pharmacokinetic Parameters
| Parameter | Unmodified Peptide | Acetyl-D-hPhe Peptide | Description |
| Half-Life (t½) | < 15 min | > 4 hours | Time for plasma concentration to decrease by 50%. |
| Clearance (CL) | High (> 100 mL/min/kg) | Low (< 20 mL/min/kg) | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | Small | Moderate | Apparent volume into which the drug distributes. |
| Area Under the Curve (AUC) | Low | High | Total drug exposure over time. |
Expected Result: The Acetyl-D-hPhe peptide will demonstrate a dramatically improved pharmacokinetic profile. Its half-life will be significantly longer, and its clearance will be much lower, resulting in a substantially higher total drug exposure (AUC) compared to the rapidly eliminated unmodified peptide.
Conclusion
The strategic incorporation of N-terminal acetylation and a D-Homophenylalanine residue is a powerful and validated approach to overcoming the inherent instability of therapeutic peptides. As demonstrated through the comparative in vitro and in vivo experimental frameworks, these modifications effectively shield the peptide from enzymatic degradation. This enhanced stability translates directly into a superior pharmacokinetic profile, characterized by a longer half-life and increased systemic exposure. For researchers in drug development, applying these principles is a critical step in transforming a promising peptide candidate into a viable therapeutic agent with the necessary stability to exert its biological effect in vivo.
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Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. [Link]
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van den Heuvel, D. M., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. National Institutes of Health. [Link]
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Ewles, M., & Goodwin, L. (2011). Bioanalytical Approaches to Analyzing Peptides and Proteins by LC–MS/MS. Sci-Hub. [Link]
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Amer, M. H., et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health. [Link]
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Dong, W., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica. [Link]
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Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]
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Li, P., et al. (2020). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. ResearchGate. [Link]
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Al-Azzam, W., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]
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Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules. [Link]
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Saric, T., et al. (2004). Pathway for Degradation of Peptides Generated by Proteasomes. Journal of Biological Chemistry. [Link]
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Beck, T. C. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules. University of Arizona Libraries. [Link]
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Kihlberg, J., et al. (2011). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PLOS ONE. [Link]
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LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation. LifeTein. [Link]
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Pezone, M. J., et al. (2021). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. ACS Nano. [Link]
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Jyrkäs, J., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
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Otvos, L. (2008). Serum Stability of Peptides. Springer Nature Experiments. [Link]
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Varland, D. A., et al. (2018). Protein N-terminal acylation: An emerging field in bacterial cell physiology. PLOS Genetics. [Link]
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Hanafy, N. A. N. (2022). Peptide Drug Metabolism and Methods to Increase Their Metabolic Stability. Annals of Advances in Chemistry. [Link]
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Hirata, A., et al. (2015). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Applied and Environmental Microbiology. [Link]
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He, C. Y., & Hu, Y. X. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines. [Link]
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A Comprehensive Guide to the Proper Disposal of Acetyl-D-Homophenylalanine
As a Senior Application Scientist, my objective is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a working laboratory. The proper management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a robust and self-validating system for the disposal of Acetyl-D-Homophenylalanine.
The fundamental principle governing laboratory waste is that no activity should begin without a clear plan for the disposal of all resulting materials.[1] This guide provides that plan, empowering your team to handle this compound safely and responsibly from acquisition to final disposal.
Part 1: Hazard Characterization and Waste Determination
Before any disposal procedure can be initiated, a thorough hazard characterization must be performed. This is the responsibility of the individual who generated the waste, as they have the most knowledge of its properties and potential contaminants.[1]
Acetyl-D-Homophenylalanine (CAS No. 63393-59-9) is a derivative of the amino acid homophenylalanine.[2][3][4][5] Based on available Safety Data Sheets (SDS) for the parent compound and similar amino acid derivatives, pure Acetyl-D-Homophenylalanine is a white, crystalline solid that is stable under normal conditions and is not classified as a hazardous substance under typical transportation or regulatory frameworks.[6][7][8]
However, the critical determination is whether the waste you possess meets the criteria for "hazardous waste" as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of the following characteristics:
-
Ignitability: Catches fire under certain conditions.
-
Corrosivity: Can corrode metal containers, such as acids or bases.
-
Reactivity: Is unstable and may explode or generate toxic fumes.
-
Toxicity: Is harmful or fatal when ingested or absorbed.
Pure, unused Acetyl-D-Homophenylalanine does not typically exhibit these characteristics. The primary consideration, therefore, is whether the compound has been mixed with or contaminated by other substances that are hazardous. For example, if it was dissolved in a flammable solvent like acetone or used in a reaction with a toxic reagent, the resulting waste mixture must be treated as hazardous.[1]
Part 2: Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is primarily regulated by the EPA, while worker safety during handling is overseen by the Occupational Safety and Health Administration (OSHA).[9][11][12]
-
EPA (Environmental Protection Agency): The EPA's RCRA regulations govern the management of hazardous waste from "cradle to grave."[9] Laboratories are considered waste generators and must comply with rules for waste identification, labeling, storage, and disposal.[9][10] Academic laboratories may have the option to operate under the more flexible standards of 40 CFR, part 262, subpart K, which allows for hazardous waste determinations to be made by trained professionals at a central accumulation area rather than at the point of generation.[13][14]
-
OSHA (Occupational Safety and Health Administration): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) rule (1910.120), ensure that workers are protected from potential hazards.[15][16] This includes requirements for personal protective equipment (PPE), hazard communication, and emergency preparedness.[11][15]
Part 3: Disposal Decision Workflow
The following workflow provides a logical, step-by-step process for determining the correct disposal path for Acetyl-D-Homophenylalanine waste. This decision-making process is crucial for ensuring safety and compliance.
Caption: Disposal decision workflow for Acetyl-D-Homophenylalanine waste.
Part 4: Step-by-Step Disposal Protocols
Based on the decision workflow, follow the appropriate protocol below. Always wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, when handling chemical waste.[7][17]
Protocol 1: Disposal of Pure, Uncontaminated Acetyl-D-Homophenylalanine (Non-Hazardous)
This protocol applies to expired, surplus, or otherwise unwanted pure solid Acetyl-D-Homophenylalanine.
-
Containerization: Place the solid waste in a durable, sealed container. The original manufacturer's container is ideal if it is intact and clearly labeled.[1] If not, use a new, clean container and label it clearly.
-
Labeling: Label the container as "Non-Hazardous Waste" and clearly identify the contents: "Acetyl-D-Homophenylalanine". Ensure the label is legible and securely attached.
-
Segregation: Store this container separately from hazardous waste streams to prevent cross-contamination.[18]
-
Disposal: Dispose of the container in the designated receptacle for non-hazardous solid laboratory waste, as directed by your institution's Environmental Health and Safety (EHS) office.[19] Do not place this chemical waste in regular office or laboratory trash cans that are handled by custodial staff.[19]
Protocol 2: Disposal of Contaminated Labware (Trace Amounts)
This protocol applies to items like weigh boats, gloves, or paper towels with minimal solid residue.
-
Segregation: Collect all contaminated items in a designated waste bag or container separate from general trash.
-
Containerization: Place the collected items into a properly labeled hazardous waste container if the contaminant is hazardous. If the contaminant is non-hazardous, these items can typically be disposed of as non-hazardous solid waste.[20]
-
Empty Containers: An "empty" container that held Acetyl-D-Homophenylalanine can typically be disposed of in regular trash or recycling after the label has been defaced or removed.[1][19] For a container to be considered "RCRA empty," all possible material must have been removed.[1]
Protocol 3: Disposal of Solutions or Mixtures (Potential for Hazard)
This protocol applies if Acetyl-D-Homophenylalanine has been dissolved in a solvent or mixed with other reagents.
-
Hazard Determination: The entire solution must be evaluated based on its components. If it contains an EPA-listed hazardous chemical or exhibits a hazardous characteristic (e.g., a flammable solvent), it MUST be managed as hazardous waste.[10]
-
Containerization: Collect the liquid waste in a compatible, leak-proof container with a tight-fitting screw cap.[21] Never mix incompatible waste streams (e.g., acids and organic solvents).[1][21]
-
Labeling: Label the container with the words "HAZARDOUS WASTE".[10] List all chemical components and their approximate percentages.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10] Ensure secondary containment is used to capture any potential leaks.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, which will use a licensed hazardous waste contractor.[10]
Part 5: Decontamination and Spill Management
In the event of a spill of solid Acetyl-D-Homophenylalanine:
-
Control and Isolate: Cordon off the area to prevent further spread.
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup: Gently sweep up the solid material and place it into a labeled waste container.[6][8] Avoid creating dust. If necessary, slightly dampen a paper towel to wipe up the final residue.
-
Disposal: Dispose of the collected material and cleanup supplies as non-hazardous solid waste, following Protocol 1.
-
Reporting: Report the spill to your laboratory supervisor or EHS office, per institutional policy.
Part 6: Waste Minimization and Pollution Prevention
The most effective waste management strategy is to prevent its generation in the first place.[1]
-
Prudent Purchasing: Purchase only the quantity of chemical needed for your experiments to avoid surplus.[1]
-
Inventory Management: Maintain an accurate chemical inventory to prevent the purchase of duplicates.
-
Scale Reduction: Where possible, reduce the scale of laboratory operations to minimize the amount of waste generated.[1]
By adhering to these detailed procedures, you ensure the safe and compliant disposal of Acetyl-D-Homophenylalanine, protecting yourself, your colleagues, and the environment.
Summary of Disposal Information
| Waste Type | Container Requirement | Labeling | Disposal Pathway |
| Pure Solid Acetyl-D-Homophenylalanine | Sealed, durable container | "Non-Hazardous Waste: Acetyl-D-Homophenylalanine" | Institutional Non-Hazardous Lab Waste Stream |
| Trace Contaminated Labware | Lined waste bin | As per contaminant | Non-Hazardous or Hazardous Waste Stream |
| Empty Original Containers | N/A | Deface or remove original label | Regular trash or recycling[19] |
| Solutions/Mixtures | Compatible, sealed liquid waste container | "HAZARDOUS WASTE" with all components listed | Institutional Hazardous Waste Stream[10] |
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA).
- Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK.
- ACETYL-D-HOMOPHENYLALANINE | 63393-59-9. (n.d.). INDOFINE Chemical Company, Inc.
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
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- Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
- Safety Data Sheet: D-Homophenylalanine. (n.d.). Fisher Scientific.
- Acetyl-D-homophenylalanine | CAS 63393-59-9. (n.d.). Santa Cruz Biotechnology.
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- Safety Data Sheet. (n.d.).
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A Comprehensive Guide to Personal Protective Equipment for Handling Acetyl-D-Homophenylalanine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Acetyl-D-Homophenylalanine, an acetylated derivative of the non-proteinogenic amino acid D-Homophenylalanine, represents a class of compounds that, while potentially possessing valuable therapeutic properties, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of Acetyl-D-Homophenylalanine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard Profile
While a specific, comprehensive toxicological profile for Acetyl-D-Homophenylalanine may not be extensively documented, its structural similarity to other aromatic amino acid derivatives warrants a cautious approach. The primary hazards associated with handling this compound in its solid form are:
-
Inhalation: Fine powders can become airborne during manipulation, posing a risk of respiratory irritation.[1]
-
Dermal Contact: Direct skin contact may cause local irritation or allergic reactions in sensitized individuals.
-
Eye Contact: The introduction of particulate matter into the eyes can cause mechanical irritation and potential chemical injury.[1]
Given these potential routes of exposure, a multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the essential PPE for handling Acetyl-D-Homophenylalanine.
| PPE Component | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent the inhalation of fine airborne particulates. For procedures with a high likelihood of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a significant splash hazard.[2] | To protect the eyes from dust particles and accidental splashes of any solutions containing the compound. |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | To prevent direct skin contact. Nitrile offers good resistance to a broad range of chemicals for incidental contact.[3] Gloves should be inspected for integrity before each use. |
| Protective Clothing | A fully buttoned laboratory coat, preferably made of a flame-resistant material like Nomex® with underlying cotton clothing.[2] | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe, closed-heel shoes made of a durable material.[2] | To protect the feet from spills and falling objects. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a systematic workflow is critical for minimizing exposure risk. The following steps provide a clear, procedural guide for the safe handling of Acetyl-D-Homophenylalanine.
-
Designated Area: All handling of Acetyl-D-Homophenylalanine powder should occur in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[1]
-
PPE Donning: Don PPE in the following order:
-
Protective Clothing (Lab Coat)
-
Footwear
-
Respirator
-
Eye and Face Protection
-
Gloves (ensure gloves overlap the cuffs of the lab coat)
-
-
Weighing and Transfer: When weighing the solid, use a balance with a draft shield. Utilize spatulas and other tools to minimize the generation of dust.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination:
-
Gloves
-
Eye and Face Protection
-
Protective Clothing (turn inside out as it is removed)
-
Respirator
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Workflow for Safe Handling of Acetyl-D-Homophenylalanine
Caption: Workflow for the safe handling of Acetyl-D-Homophenylalanine.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of both the chemical waste and contaminated PPE is a critical component of the safety protocol.
-
Chemical Waste: Acetyl-D-Homophenylalanine and any solutions containing it should be disposed of as chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain.[1] The waste should be collected in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE, such as gloves and respirators, that has come into contact with the compound should be considered contaminated waste. Place these items in a sealed bag and dispose of them according to your institution's hazardous waste procedures. Non-disposable items, such as lab coats, should be decontaminated by a professional service if significant contamination has occurred.
By adhering to these guidelines, researchers can confidently handle Acetyl-D-Homophenylalanine, ensuring their personal safety and the integrity of their work environment. This proactive approach to safety is not merely a procedural formality but a cornerstone of responsible scientific practice.
References
-
University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). ACETYL-D-HOMOPHENYLALANINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetyl-D-Homophenylalanine. PubChem. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
The University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Homophenylalanine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-L-phenylalanine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Homophenylalanine, DL-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-N-Acetylphenylalanine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (1999). Synthesis, Storage and Release of Acetylcholine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
